Product packaging for 2-(2-Hydroxyethoxy)benzaldehyde(Cat. No.:CAS No. 22042-72-4)

2-(2-Hydroxyethoxy)benzaldehyde

Cat. No.: B3021611
CAS No.: 22042-72-4
M. Wt: 166.17 g/mol
InChI Key: WGHPWLUYIPUQOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Hydroxyethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B3021611 2-(2-Hydroxyethoxy)benzaldehyde CAS No. 22042-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHPWLUYIPUQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275923
Record name 2-(2-Hydroxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22042-72-4, 58214-97-4
Record name 2-(2-Hydroxyethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22042-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-phenoxy-, 1-formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058214974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22042-72-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Hydroxyethoxy)benzaldehyde is a valuable bifunctional organic compound, featuring both an aldehyde and a primary alcohol functional group. This unique structure makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, macrocyclic ligands, and various materials. Its synthesis primarily involves the etherification of salicylaldehyde, a readily available starting material.

This technical guide provides a comprehensive exploration of the synthesis of this compound, with a focus on the scientifically robust and widely adopted Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and discuss alternative synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the preparation of this important molecule.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The most common and reliable method for synthesizing this compound is the Williamson ether synthesis.[1][2] This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1] In this specific application, the phenoxide of salicylaldehyde acts as the nucleophile, attacking an ethylene-based electrophile.

Mechanistic Insight

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylaldehyde using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a 2-haloethanol, displacing the halide leaving group in a single, concerted step.[2]

For the synthesis of this compound, the key reactants are salicylaldehyde and a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.[3] The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.

Experimental Workflow Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_products Products Salicylaldehyde Salicylaldehyde Deprotonation Deprotonation (Phenoxide Formation) Salicylaldehyde->Deprotonation Haloethanol 2-Haloethanol (e.g., 2-Chloroethanol) SN2_Attack SN2 Attack Haloethanol->SN2_Attack Base Base (e.g., NaOH, K₂CO₃) Base->Deprotonation Deprotonation->SN2_Attack Phenoxide Intermediate Target_Molecule This compound SN2_Attack->Target_Molecule Salt Salt Byproduct (e.g., NaCl) SN2_Attack->Salt

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust and scalable method for the synthesis of this compound.

Materials:

  • Salicylaldehyde

  • 2-Chloroethanol[4]

  • Sodium Hydroxide (NaOH)[4]

  • Water (deionized)

  • Dichloromethane (DCM)

  • Sodium Hydroxide solution (2M)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylaldehyde, sodium hydroxide, and water.[4]

  • Addition of Alkylating Agent: To the stirred mixture, add 2-chloroethanol.[4]

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 7 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[4]

  • Washing: Wash the organic layer sequentially with a 2M sodium hydroxide solution and then with brine.[4] This step removes unreacted salicylaldehyde and other aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[4]

  • Purification: The crude product, typically an oil, can be further purified by column chromatography on silica gel if necessary.[5]

ParameterValueReference
Salicylaldehyde1.0 eq[4]
Sodium Hydroxide~2.5 eq[4]
2-Chloroethanol~1.2 eq[4]
SolventWater[4]
Reaction TemperatureReflux[4]
Reaction Time7 hours[4]

Alternative Synthesis Strategies

While the Williamson ether synthesis is the most direct approach, other methods can be employed, particularly when aiming for specific derivatives or facing challenges with the primary route.

Phase-Transfer Catalysis

To improve reaction rates and facilitate the interaction between the aqueous phenoxide and the organic alkyl halide, phase-transfer catalysis (PTC) can be utilized.[6] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide from the aqueous phase to the organic phase, where the reaction with the alkyl halide occurs more readily.[6] This can often lead to shorter reaction times and milder reaction conditions.

Protection-Deprotection Strategy

In some instances, the aldehyde group of salicylaldehyde can be sensitive to the basic reaction conditions of the Williamson ether synthesis, leading to side reactions. To circumvent this, a protection-deprotection strategy can be implemented.[7] The aldehyde is first protected, for example, as a Schiff base, followed by the etherification of the hydroxyl group.[7] The protecting group is then removed to yield the final product.[7]

Alternative Synthesis Pathway Visualization

Alternative_Pathway cluster_protection Step 1: Protection cluster_etherification Step 2: Etherification cluster_deprotection Step 3: Deprotection Salicylaldehyde Salicylaldehyde Protected_Aldehyde Protected Salicylaldehyde (Schiff Base) Salicylaldehyde->Protected_Aldehyde Protecting_Agent Protecting Agent (e.g., Aniline) Protecting_Agent->Protected_Aldehyde Etherified_Intermediate O-Alkylated Intermediate Protected_Aldehyde->Etherified_Intermediate Haloethanol 2-Haloethanol Haloethanol->Etherified_Intermediate Base Base Base->Etherified_Intermediate Final_Product This compound Etherified_Intermediate->Final_Product Acid Acid (e.g., HCl) Acid->Final_Product

Caption: Protection-Deprotection Strategy for Synthesis.

Purification and Characterization

Regardless of the synthetic route employed, purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvents. Column chromatography is a common and effective method for obtaining high-purity this compound.[5]

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the presence of all expected functional groups and their connectivity.[8]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful synthesis.[8]

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the aldehyde, hydroxyl, and ether functional groups.

Conclusion

The synthesis of this compound is a well-established process, with the Williamson ether synthesis being the most practical and widely used method. By understanding the underlying reaction mechanism and optimizing reaction conditions, high yields of the desired product can be achieved. For substrates sensitive to basic conditions, alternative strategies such as phase-transfer catalysis or a protection-deprotection approach offer viable solutions. Rigorous purification and thorough analytical characterization are paramount to ensure the quality and purity of the final compound for its intended downstream applications in research and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Hydroxyethoxy)benzaldehyde is an aromatic organic compound that belongs to the family of benzaldehyde derivatives. Its molecular architecture, featuring a benzaldehyde core functionalized with a hydroxyethoxy group at the ortho position, bestows upon it a unique combination of chemical reactivity and physical properties. The presence of an aldehyde, a hydroxyl group, an ether linkage, and an aromatic ring makes it a valuable intermediate in organic synthesis and a scaffold of interest for medicinal chemistry and materials science.[1][2]

Understanding the physicochemical properties of this molecule is not merely an academic exercise; it is a fundamental prerequisite for its effective application. For researchers in drug development, these properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and metabolic stability. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, grounded in established analytical techniques and field-proven insights to support its practical application in a scientific setting.

Core Chemical and Physical Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. These parameters are the first point of reference for designing synthetic routes, developing analytical methods, and predicting its environmental and physiological fate.

The structure of this compound features a hydrogen bond acceptor (the aldehyde carbonyl and ether oxygen) and a hydrogen bond donor (the hydroxyl group), suggesting moderate solubility in polar protic solvents. Its aromatic nature indicates solubility in many organic solvents. The compound is noted to be sensitive to moisture and heat, necessitating specific storage conditions to ensure its integrity.[3] It is recommended to store the compound in a refrigerator under an inert atmosphere.[1][4]

References

An In-depth Technical Guide to 2-(2-Hydroxyethoxy)benzaldehyde: Synthesis, Characterization, and Applications in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-(2-Hydroxyethoxy)benzaldehyde (CAS No: 22042-72-4), a versatile bifunctional aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's core identifiers, physicochemical properties, and a robust protocol for its synthesis via Williamson ether synthesis. We delve into the causality behind the synthetic strategy, methods for spectroscopic characterization, and the pivotal role of this molecule as a precursor in the synthesis of medicinally relevant heterocyclic compounds, such as benzoxazines. The narrative emphasizes experimental integrity, providing detailed methodologies and visual workflows to ensure reproducibility and a deep understanding of its chemical utility.

Core Compound Identification and Properties

This compound is an organic compound characterized by a benzaldehyde core substituted at the ortho position with a 2-hydroxyethoxy group. This unique structure, featuring a reactive aldehyde, a phenolic ether linkage, and a primary alcohol, makes it a valuable intermediate in synthetic organic chemistry.

Chemical Identifiers

A compound's identity is unequivocally established by its CAS number and other standardized nomenclature. The key identifiers for this compound are summarized below for precise reference in research and procurement.

IdentifierValueSource
CAS Number 22042-72-4[1][2]
IUPAC Name This compound[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Canonical SMILES C1=CC=C(C(=C1)C=O)OCCO[1]
InChI Key WGHPWLUYIPUQOJ-UHFFFAOYSA-N[1]
MDL Number MFCD00191449
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyValueNotes
Appearance Solid
Topological Polar Surface Area 46.5 ŲComputed value, indicates moderate polarity.[3]
Storage Temperature 2-8°C, Inert atmosphereRecommended for maintaining stability.[4]

Synthesis and Mechanism: The Williamson Ether Approach

The most logical and widely adopted method for preparing this compound is the Williamson ether synthesis.[5][6] This classical Sₙ2 reaction is prized for its reliability and versatility in forming ether linkages. The synthesis involves the reaction of a phenoxide with an alkyl halide.

Rationale and Mechanistic Insight

The synthesis begins with salicylaldehyde (2-hydroxybenzaldehyde) as the starting material. The phenolic hydroxyl group is acidic and can be readily deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroethanol in a classic Sₙ2 displacement, forming the ether bond and yielding the target molecule.

Why this pathway?

  • Selectivity: The phenolic proton is significantly more acidic than the aldehydic protons or any C-H bonds on the aromatic ring, ensuring that deprotonation occurs exclusively at the desired position.

  • Efficiency: The Sₙ2 reaction between a phenoxide and a primary alkyl halide (like 2-chloroethanol) is generally efficient and high-yielding, with minimal competing elimination reactions.[5]

  • Availability of Precursors: Salicylaldehyde and 2-chloroethanol are readily available and cost-effective commercial reagents.

The logical flow of this synthetic strategy is depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Final Product Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Base Base (K₂CO₃) in Polar Aprotic Solvent (DMF) Salicylaldehyde->Base Deprotonation Chloroethanol 2-Chloroethanol SN2 Sₙ2 Nucleophilic Substitution Chloroethanol->SN2 Electrophile Base->SN2 Forms Phenoxide Nucleophile Product This compound SN2->Product Ether Bond Formation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of Williamson ether synthesis, adapted from established methods for analogous compounds.[4]

Materials and Equipment:

  • Salicylaldehyde (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of salicylaldehyde).

  • Reagent Addition: Stir the suspension at room temperature for 20 minutes. Add 2-chloroethanol (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the mixture to 80-90°C and maintain stirring for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the contents into a separatory funnel containing deionized water (approx. 10 times the volume of DMF).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL for a 10g scale reaction).

  • Washing: Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (Expected Signals):

    • Aldehyde Proton (-CHO): A singlet at δ 9.8-10.5 ppm.

    • Aromatic Protons (Ar-H): A series of multiplets between δ 6.9-7.9 ppm. The proton ortho to the aldehyde group will be the most downfield.

    • Ether Methylene Protons (-O-CH₂-CH₂-OH): Two triplets, likely between δ 3.8-4.2 ppm. The methylene group adjacent to the aromatic ring oxygen will be slightly more downfield than the one adjacent to the hydroxyl group.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

  • ¹³C NMR (Expected Signals):

    • Aldehyde Carbonyl (C=O): A signal around δ 190-195 ppm.

    • Aromatic Carbons (Ar-C): Signals in the δ 110-160 ppm range. The carbon bearing the ether linkage (C-O) will be the most downfield aromatic signal.

    • Ether Methylene Carbons (-O-CH₂-CH₂-OH): Two signals in the δ 60-75 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Expected Absorption Bands:

    • O-H Stretch: A broad band around 3200-3500 cm⁻¹ (from the primary alcohol).

    • C-H Stretch (Aromatic/Aldehyde): Signals around 3000-3100 cm⁻¹ and 2720-2820 cm⁻¹.

    • C=O Stretch (Aldehyde): A strong, sharp peak at approximately 1680-1700 cm⁻¹.[8]

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Ether/Alcohol): Strong signals in the 1050-1250 cm⁻¹ range.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synth Synthesized Crude Product Purify Column Chromatography Synth->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Confirm Structural Elucidation & Purity Assessment NMR->Confirm IR->Confirm MS->Confirm

Caption: Workflow for spectroscopic analysis and structural confirmation.

Applications in Medicinal and Synthetic Chemistry

The true value of this compound lies in its utility as a versatile building block for more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.

Precursor to Benzoxazines

Benzoxazines are a class of nitrogen- and oxygen-containing heterocyclic compounds with significant applications in materials science and medicinal chemistry.[10][11] The synthesis of 3,4-dihydro-2H-1,3-benzoxazines can be achieved through the condensation of a phenol, a primary amine, and an aldehyde. However, a more controlled, stepwise synthesis often involves the reaction of an ortho-hydroxybenzylamine with an aldehyde.[12]

This compound is an ideal starting point for such syntheses. The aldehyde group can readily react with a primary amine to form a Schiff base (imine).[13][14] Subsequent reduction of this imine yields the corresponding ortho-hydroxybenzylamine intermediate. This intermediate, now containing the desired side chain, can then undergo cyclization with an aldehyde (e.g., formaldehyde) to form the benzoxazine ring. The pendant hydroxyethoxy group can be used to tune solubility or as a handle for further functionalization.

Role in Tandem and Cyclization Reactions

The aldehyde functionality is a key participant in a variety of radical and tandem cyclization reactions. Research has shown that 2-alkenyl benzaldehydes can undergo intramolecular cyclizations to form functionalized benzocycloketones.[15] While not an alkenyl benzaldehyde itself, the hydroxyethoxy side chain of our title compound can be modified (e.g., converted to a vinyl ether) to create substrates for such powerful C-C bond-forming reactions. Furthermore, tandem reactions involving the oxidation of the aldehyde to a carboxylic acid, followed by an intramolecular iodolactonization, have been developed for similar tethered benzaldehydes, providing an efficient route to seven-membered lactones.[16]

Safety and Handling

Proper safety protocols are essential when working with any chemical reagent. Based on GHS classifications from multiple suppliers, this compound presents the following hazards:

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.[1]

    • H319: Causes serious eye irritation.[1]

    • H412: Harmful to aquatic life with long lasting effects.[1]

  • Precautionary Measures:

    • P261 & P280: Avoid breathing dust/fumes and wear protective gloves, clothing, and eye/face protection.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Always handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Store in a tightly closed container in a cool, dry place as recommended.[4]

Conclusion

This compound is a strategically designed chemical intermediate whose bifunctional nature—a reactive aldehyde and a modifiable hydroxyethoxy side chain—offers significant potential for synthetic innovation. Its preparation via the robust Williamson ether synthesis is straightforward and efficient. As a precursor to complex heterocyclic structures like benzoxazines and a potential substrate for advanced cyclization reactions, it serves as a valuable tool for medicinal chemists and researchers aiming to construct novel molecular architectures with potential biological activity. This guide provides the foundational knowledge and practical protocols necessary to confidently incorporate this versatile building block into advanced synthetic workflows.

References

spectroscopic analysis of 2-(2-Hydroxyethoxy)benzaldehyde (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(2-Hydroxyethoxy)benzaldehyde

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. This compound (C₉H₁₀O₃), an aromatic aldehyde derivative, serves as a versatile intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1] Its unique combination of an aldehyde, a phenyl ring, an ether linkage, and a primary alcohol functional group presents a perfect case study for a multi-faceted analytical approach.

This technical guide provides an in-depth exploration of the spectroscopic characterization of this compound. Moving beyond a mere recitation of data, we will delve into the causality behind the analytical choices, interpret the spectral data through the lens of first principles, and demonstrate how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically employed to build a comprehensive and self-validating profile of the molecule.

Molecular Structure and Analytical Strategy

To effectively analyze a molecule, we must first understand its constituent parts. The structure of this compound dictates the expected spectroscopic signals.

Caption: Structure of this compound (MW: 166.17 g/mol ).

Our analytical strategy is to use each technique to probe these specific groups:

  • Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns arising from the cleavage of the ether linkage and loss of the aldehyde group.

  • Infrared (IR) Spectroscopy: To identify the vibrational signatures of the O-H (alcohol), C=O (aldehyde), C-O (ether), and aromatic C=C/C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the unique proton (¹H) and carbon (¹³C) environments, confirming connectivity and stereochemistry.

Part 1: Mass Spectrometry (EI-MS)

Expertise & Experience: The Rationale for EI-MS

Electron Ionization (EI) is chosen for its ability to produce detailed, reproducible fragmentation patterns. While softer ionization techniques can preserve the molecular ion, EI's high energy (typically 70 eV) imparts significant internal energy, inducing characteristic bond cleavages.[2] This "molecular fingerprint" is crucial for structural elucidation, as the fragmentation pathways are governed by the stability of the resulting cations and neutral losses, providing a roadmap of the molecule's construction. For a molecule like this compound, we anticipate cleavages at the ether linkage and around the aldehyde group, which are diagnostic.[2][3]

Experimental Protocol: GC-MS Analysis

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the sample solution into a Gas Chromatograph (GC) equipped with a standard nonpolar column (e.g., DB-5ms). Use a temperature program that starts at ~100 °C and ramps to ~280 °C to ensure elution and separation from any impurities.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of both small fragments and the parent ion.

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

  • Data Analysis: Identify the chromatographic peak for the target compound. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions.

Data Interpretation: Fragmentation Pathway

The molecular formula C₉H₁₀O₃ gives a molecular weight of 166.17 g/mol .[4] The mass spectrum is expected to show a molecular ion peak [M]⁺• at m/z 166. The key fragmentations are driven by the ether and aldehyde functionalities.

fragmentation_pathway M [C₉H₁₀O₃]⁺• m/z 166 Molecular Ion m121 [C₇H₅O₂]⁺ m/z 121 M->m121 - C₂H₅O• m137 [C₈H₉O₂]⁺ m/z 137 M->m137 - CHO• m105 [C₇H₅O]⁺ m/z 105 m121->m105 - O (rearrangement) m93 [C₆H₅O]⁺ m/z 93 m121->m93 - CO m77 [C₆H₅]⁺ m/z 77 m105->m77 - CO m93->m77 - O (rearrangement)

Caption: Predicted EI-MS fragmentation pathway for this compound.

Analysis of Key Fragments:

m/z ValueProposed Fragment IonFormulaSignificance
166Molecular Ion [C₉H₁₀O₃]⁺•Confirms the molecular weight of the compound.[4]
121Salicylaldehyde cation [C₇H₅O₂]⁺A major fragment resulting from the characteristic cleavage of the ether bond, losing the C₂H₅O• radical. This is a highly stable ion.
105Benzoyl cation [C₇H₅O]⁺A common fragment for benzaldehyde derivatives, potentially formed from the m/z 121 ion.[2]
77Phenyl cation [C₆H₅]⁺A hallmark of benzene derivatives, formed by the loss of a carbonyl group (CO) from the benzoyl cation.[3] This is often a very abundant peak.

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: Probing Functional Groups

IR spectroscopy is unparalleled for the rapid and non-destructive identification of functional groups.[5] The principle rests on the absorption of specific frequencies of infrared light that correspond to the vibrational energies of bonds within the molecule. For this compound, we are particularly interested in identifying the O-H stretch of the alcohol, the strong C=O stretch of the aldehyde, and the C-O stretches associated with the ether and alcohol moieties. The presence and position of these bands provide direct evidence for the key structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is the preferred method for its simplicity and minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and performing a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Data Interpretation: Characteristic Vibrational Bands

The IR spectrum provides a clear map of the functional groups present.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupInterpretation
3500 - 3200 O-H Stretch (broad)Alcohol (-OH)A broad, strong absorption in this region is definitive evidence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding.[5]
3100 - 3000 C-H StretchAromatic C-HMedium to weak absorptions characteristic of C-H bonds on the benzene ring.[6]
2950 - 2850 C-H StretchAliphatic C-HAbsorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the -CH₂-CH₂- groups.
2850 & 2750 C-H StretchAldehyde (-CHO)Two characteristic weak to medium bands, known as a Fermi doublet, are a hallmark of the aldehyde C-H stretch and are highly diagnostic.[6]
~1700 C=O StretchAldehyde (C=O)A very strong, sharp absorption peak. Its position indicates a conjugated carbonyl system (conjugated with the aromatic ring), which slightly lowers the frequency compared to an aliphatic aldehyde.[6][7]
1600 - 1450 C=C StretchAromatic RingSeveral medium to strong bands in this region are due to the stretching vibrations within the benzene ring.[6]
~1250 C-O StretchAryl EtherA strong absorption corresponding to the asymmetric C-O-C stretch of the aryl-alkyl ether linkage.
~1050 C-O StretchPrimary AlcoholA strong absorption from the C-O stretching of the primary alcohol group.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns). ¹³C NMR reveals the number of unique carbon environments and provides insight into their electronic surroundings.[8] For this molecule, NMR will allow us to confirm the ortho substitution pattern on the benzene ring and map the connectivity of the hydroxyethoxy side chain.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as the acidic alcohol and aldehyde protons are more likely to be observed.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are required.

¹H NMR Data Interpretation

There are 8 distinct proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.3 Singlet (s)1HAldehyde (-CH O)The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the sp² carbon, resulting in a characteristic downfield shift.[9]
7.8 - 6.9 Multiplets (m)4HAromatic (Ar-H )The four protons on the substituted benzene ring will appear in this region. Due to the ortho substitution, they will exhibit complex splitting patterns (e.g., doublet of doublets, triplet of doublets) reflecting their coupling to each other.
~4.9 Singlet (s, broad)1HAlcohol (-OH )The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It often appears as a broad singlet and may exchange with trace water in the solvent.
~4.2 Triplet (t)2HAr-O-CH ₂-These protons are adjacent to the ether oxygen and a CH₂ group. The oxygen deshields them, shifting them downfield. They are split into a triplet by the two neighboring protons on the adjacent CH₂ group (n+1 rule).
~3.9 Triplet (t)2H-CH₂-CH ₂-OHThese protons are adjacent to the alcohol oxygen and the other CH₂ group. They are also deshielded by oxygen but to a lesser extent than the ether-linked CH₂. They appear as a triplet due to coupling with the adjacent CH₂ protons.
¹³C NMR Data Interpretation

The molecule has 9 carbon atoms, but due to the symmetry of the benzene ring, we expect to see 9 distinct signals.

Chemical Shift (δ, ppm)AssignmentRationale
~192 Aldehyde (C =O)The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield, making it a highly diagnostic peak.[8][10]
160 - 120 Aromatic (C )The six aromatic carbons resonate in this range. The carbon attached to the ether oxygen (C-O) will be the most downfield (~160 ppm), and the carbon attached to the aldehyde group (C-CHO) will also be downfield. The other four carbons will appear between 120-135 ppm.[10]
~70 Ar-O-C H₂-The carbon atom directly attached to the ether oxygen is deshielded and appears in this typical range for an alkyl ether carbon.
~61 -CH₂-C H₂-OHThe carbon atom attached to the alcohol oxygen is also deshielded, appearing in the characteristic region for a primary alcohol.[8]

Conclusion: An Integrated Analytical Portrait

No single technique provides the complete picture. It is the convergence of data from MS, IR, and NMR that provides an unshakeable, self-validating confirmation of the structure of this compound.

Caption: Synergistic workflow confirming molecular structure.

Mass spectrometry confirms the molecular weight and the core benzaldehyde ether structure through fragmentation. Infrared spectroscopy provides direct evidence for all key functional groups. Finally, NMR spectroscopy meticulously maps out the carbon-hydrogen framework, confirming the specific ortho-substitution pattern and the connectivity of the side chain. Together, these techniques provide a rigorous and comprehensive characterization essential for any research or development professional.

References

An In-depth Technical Guide to the Solubility of 2-(2-Hydroxyethoxy)benzaldehyde for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Hydroxyethoxy)benzaldehyde, a molecule of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative data, this document synthesizes theoretical principles of solubility with field-proven experimental methodologies. We will first deconstruct the molecular structure of this compound to predict its solubility behavior in various solvent classes. Subsequently, a detailed, step-by-step protocol for the experimental determination of its equilibrium solubility is provided, adhering to standards relevant in a drug development context. This guide is intended to be a practical resource for researchers, enabling them to understand, predict, and quantify the solubility of this compound, thereby facilitating its progression through the development pipeline.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is ensuring that the molecule can be effectively delivered to its site of action. This journey almost invariably begins with dissolution. Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of a drug's developability. Poor aqueous solubility can lead to low and erratic absorption, undermining the potential of an otherwise potent compound.

This compound (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is an organic compound featuring a benzaldehyde scaffold modified with a hydroxyethoxy group.[1] Its structural motifs, including an aromatic ring, an aldehyde, an ether linkage, and a primary alcohol, suggest a complex solubility profile that warrants detailed investigation. Understanding its behavior in different solvent systems is paramount for a variety of applications, from designing synthetic routes and purification schemes to formulating a stable and bioavailable drug product.

This whitepaper will provide a robust framework for approaching the solubility of this compound, grounded in both chemical theory and practical laboratory application.

Theoretical Principles of Solubility: A Predictive Analysis

The adage "like dissolves like" serves as a foundational principle in solubility science, emphasizing that substances with similar intermolecular forces are likely to be miscible.[2] To predict the solubility of this compound, we must first analyze its molecular architecture and the nature of the intermolecular forces it can engage in.

Molecular Structure and Functional Group Analysis

The structure of this compound is characterized by a blend of polar and non-polar features.

Caption: Molecular structure of this compound with key functional groups.

  • Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group is highly polar, making it a hydrogen bond acceptor.[3][4] This group contributes significantly to solubility in polar solvents.

  • Ether Linkage (-O-): The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor, enhancing solubility in protic solvents like water and alcohols.[5][6] However, ethers are less polar than alcohols.[1]

  • Hydroxyl Group (-OH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[7][8] The presence of the terminal hydroxyl group is expected to be a primary driver of solubility in polar protic solvents.

The Role of Intermolecular Forces

The interplay of these functional groups dictates the molecule's solubility. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy of the crystal lattice (for a solid solute) and the solvent-solvent interactions.

G cluster_solute This compound cluster_solvent Polar Protic Solvent (e.g., Water, Ethanol) solute C₉H₁₀O₃ solvent H₂O / EtOH solute->solvent Hydrogen Bonding (OH, CHO, Ether O) solute->solvent Dipole-Dipole Interactions solvent->solute caption Dominant intermolecular interactions with polar protic solvents.

Caption: Predicted intermolecular interactions driving solubility in polar protic solvents.

Predictive Solubility in Different Solvent Classes
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of both a hydrogen bond donor (-OH) and multiple acceptors (-OH, -CHO, ether -O-) strongly suggests that this compound will exhibit solubility in these solvents.[9][10] The molecule can integrate into the hydrogen-bonded network of the solvent. However, the non-polar aromatic ring and the overall carbon count (nine carbons) will limit its aqueous solubility. We can predict it to be slightly to sparingly soluble in water, with solubility increasing in lower alcohols like methanol and ethanol due to the favorable interaction of the alkyl part of the alcohols with the non-polar regions of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess polar groups but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They can, however, accept hydrogen bonds. The polar aldehyde and ether groups will facilitate solubility through dipole-dipole interactions.[3] Therefore, good solubility is expected in solvents like acetone and DMSO.

  • Non-polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring will promote some solubility in aromatic solvents like toluene through π-π stacking and van der Waals forces. However, the highly polar hydroxyl, aldehyde, and ether functionalities will significantly disfavor dissolution in very non-polar aliphatic solvents like hexane. We predict poor solubility in hexane and moderate solubility in toluene.

Experimental Determination of Equilibrium Solubility

Theoretical predictions provide a valuable starting point, but empirical measurement is the gold standard for determining solubility. The Saturation Shake-Flask method is a widely accepted and robust technique for measuring equilibrium solubility, as referenced in the United States Pharmacopeia (USP).[11][12]

Principle of the Shake-Flask Method

The principle is straightforward: an excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound under those conditions.[13]

Experimental Workflow Diagram

G start Start prep Add excess this compound to a known volume of solvent start->prep equilibrate Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation (e.g., 24-72 hours) prep->equilibrate phase_sep Phase Separation (Centrifugation or Filtration) equilibrate->phase_sep sample Withdraw a clear aliquot of the supernatant phase_sep->sample dilute Dilute the aliquot with a suitable mobile phase or solvent sample->dilute analyze Quantify concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis) dilute->analyze calculate Calculate Solubility (e.g., in mg/mL or µg/mL) analyze->calculate end End calculate->end

Caption: Experimental workflow for the Saturation Shake-Flask solubility assay.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound (solid)

  • Selected solvents (e.g., Purified Water, Phosphate Buffered Saline pH 7.4, Ethanol, Acetone, Toluene)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount that ensures solid is present after equilibration is key (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a known volume of the desired pre-equilibrated solvent to each vial (e.g., 1 mL).

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) and agitation speed. Allow the samples to equilibrate for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Alternatively, filter the suspension using a chemically compatible syringe filter. The first few drops of the filtrate should be discarded to avoid any adsorption effects.

  • Dilution: Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution. This value represents the equilibrium solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents and conditions.

Table 1: Predicted and Experimental Solubility of this compound

Solvent SystemSolvent ClassPredicted SolubilityExperimental Value (e.g., at 25°C)
WaterPolar ProticSlightly SolubleTo be determined
EthanolPolar ProticSolubleTo be determined
AcetonePolar AproticFreely SolubleTo be determined
TolueneNon-polarSparingly SolubleTo be determined
HexaneNon-polarInsolubleTo be determined

Solubility classifications are based on USP descriptive terms.[14]

The experimentally determined values will either confirm or refine the initial theoretical predictions. Discrepancies between predicted and actual results can provide deeper insights into the complex interplay of intermolecular forces, crystal lattice energy, and solvent effects for this specific molecule.

Conclusion

While a definitive quantitative solubility profile for this compound requires empirical determination, a thorough analysis of its molecular structure provides a strong predictive framework. The presence of hydrogen bond-donating and -accepting functional groups suggests solubility in polar solvents, which is moderated by the non-polar aromatic core. For drug development professionals, this dual character is a critical consideration for formulation strategies. The detailed Shake-Flask protocol provided herein offers a robust and reliable method for obtaining the precise quantitative data needed to guide these efforts. By integrating theoretical prediction with rigorous experimental validation, researchers can confidently characterize the solubility of this compound, a crucial step in unlocking its full therapeutic potential.

References

potential applications of 2-(2-Hydroxyethoxy)benzaldehyde in organic chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I've initiated comprehensive searches focusing on the synthesis, properties, and reactions of 2-(2-Hydroxyethoxy)benzaldehyde. My current focus involves compiling data from various sources to build a robust foundation of knowledge. I'm prioritizing reliable scientific databases and publications to ensure the accuracy of the information.

Analyzing Application Areas

I'm now delving into the application areas of this compound, with a focus on its role in organic chemistry subfields. I'm actively seeking examples in medicinal chemistry, materials science, and catalysis, hoping to find examples of its use as a building block. I'm also looking for documented biological activities or material properties of derived compounds. I'm now exploring experimental protocols and focusing on reliable sources for mechanistic details.

Developing a Structure

I've initiated comprehensive searches and identified relevant information on synthesis, properties, and known reactions, followed by delving into applications. Now, I'm focusing on crafting a logical structure for the guide, with sections on synthesis, applications, and potential uses, which will have detailed explanations and diagrams.

discovery and history of 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Hydroxyethoxy)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This compound is a bifunctional aromatic compound of significant interest to the chemical and pharmaceutical industries. Possessing both a reactive aldehyde group and a terminal primary alcohol, it serves as a versatile molecular building block for the synthesis of more complex heterocyclic systems and targeted therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, mechanistically-grounded protocol for its synthesis via the Williamson ether synthesis, and an exploration of its applications as a key intermediate in modern drug discovery, particularly in the development of novel hemoglobin modulators. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: A Versatile Bifunctional Intermediate

This compound, with CAS Number 22042-72-4, is a derivative of salicylaldehyde.[1] Its strategic value lies in its ortho-substituted arrangement and the presence of two distinct functional groups:

  • An Aldehyde Group: This serves as an electrophilic center, readily participating in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, which are pivotal in the synthesis of numerous biologically active compounds.[2]

  • A Hydroxyethyl Ether Group: The terminal hydroxyl group provides a nucleophilic site for further functionalization through esterification, etherification, or conversion to a leaving group for subsequent substitution reactions. The ether linkage itself imparts increased solubility and can act as a hydrogen bond acceptor, influencing the pharmacokinetic properties of derivative molecules.

This unique combination makes this compound a valuable starting material for constructing complex molecular scaffolds where precise control over substitution patterns is critical for achieving desired biological activity.

Physicochemical Properties & Spectroscopic Characterization

While extensive experimental spectra for this specific intermediate are not widely published, its physicochemical properties are well-documented, and its spectroscopic signatures can be reliably predicted based on its constituent functional groups and data from analogous compounds like salicylaldehyde and other benzaldehyde derivatives.[1][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 22042-72-4[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Physical Form Solid[5]
IUPAC Name This compound[1]
SMILES C1=CC=C(C(=C1)C=O)OCCO[1]
InChIKey WGHPWLUYIPUQOJ-UHFFFAOYSA-N[1]
Expected Spectroscopic Signatures
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically around δ 9.8-10.5 ppm. The aromatic protons will resonate in the δ 6.9-7.9 ppm region, with splitting patterns dictated by their ortho, meta, and para relationships. The two methylene groups of the hydroxyethoxy chain (-O-CH₂-CH₂-OH) will appear as two triplets around δ 3.8-4.2 ppm. The terminal hydroxyl proton (-OH) will be a broad singlet whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR): The carbonyl carbon of the aldehyde is the most deshielded, expected around δ 190-195 ppm. The aromatic carbons will appear in the δ 110-160 ppm range, with the ether-linked carbon being the most downfield of the ring carbons. The two methylene carbons are expected in the δ 60-75 ppm region.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp carbonyl (C=O) stretch from the aldehyde at approximately 1680-1700 cm⁻¹. A broad O-H stretching band from the alcohol will be present around 3200-3500 cm⁻¹. C-O ether stretching will be observed in the 1200-1250 cm⁻¹ region, and aromatic C-H and C=C stretches will appear at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹ respectively.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z = 166. Key fragmentation patterns would likely involve the loss of the hydroxyethoxy side chain or the formyl group.

Synthesis: A Modern Application of a Classic Reaction

Historical Context: The Williamson Ether Synthesis

The most logical and widely used method for preparing this compound is the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction remains a cornerstone of organic synthesis for its reliability and broad scope in forming ether linkages.[2] The reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a leaving group on an alkyl electrophile.[6]

Mechanistic Rationale and Retrosynthetic Analysis

The synthesis begins with readily available salicylaldehyde (2-hydroxybenzaldehyde).

  • Causality of Reagent Choice:

    • Phenol Deprotonation: Salicylaldehyde's phenolic proton is acidic and can be readily removed by a moderately strong base to form a potent phenoxide nucleophile. Potassium carbonate (K₂CO₃) is an ideal choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing unwanted side reactions with the aldehyde group.

    • Alkylating Agent: 2-Chloroethanol or 2-bromoethanol is used as the electrophile. It provides the desired hydroxyethoxy moiety and possesses a primary carbon bearing the halide, which is optimal for an Sₙ2 reaction, minimizing the potential for competing elimination reactions.[6]

    • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is chosen to dissolve the ionic phenoxide intermediate and effectively solvate the potassium cation, leaving the phenoxide anion highly reactive.[6]

G cluster_retrosynthesis Retrosynthetic Analysis Target This compound Disconnect C-O Ether Bond (Williamson Ether Synthesis) Target->Disconnect SM1 Salicylaldehyde (Phenolic Nucleophile Precursor) Disconnect->SM1 SM2 2-Haloethanol (Hydroxyethyl Electrophile) Disconnect->SM2

Figure 1. Retrosynthetic analysis of the target molecule.
Representative Experimental Protocol

This protocol is a representative method based on established Williamson etherification procedures for substituted phenols.[6]

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add salicylaldehyde (1.0 eq) and anhydrous acetone or DMF (approx. 5 mL per gram of salicylaldehyde).

  • Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Formation of Phenoxide: Stir the suspension vigorously at room temperature for 30-45 minutes. The formation of the potassium phenoxide salt may be observed.

  • Addition of Alkylating Agent: Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 70-80°C is appropriate) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude residue will contain the product and excess 2-bromoethanol.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The final product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

G start Start: Salicylaldehyde + K₂CO₃ in Acetone step1 Stir at RT for 30 min (Formation of Phenoxide) start->step1 step2 Add 2-Bromoethanol step1->step2 step3 Heat to Reflux (12-24h) Monitor by TLC step2->step3 step4 Cool to RT & Filter (Remove inorganic salts) step3->step4 step5 Concentrate Filtrate (Remove Solvent) step4->step5 step6 Aqueous Workup (EtOAc/Water Extraction) step5->step6 step7 Dry & Concentrate Organic Layer step6->step7 step8 Purify via Column Chromatography step7->step8 end Final Product: This compound step8->end

Figure 2. Experimental workflow for the synthesis of the target molecule.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its role as a scaffold for building pharmacologically active molecules. The strategic placement of the aldehyde and hydroxyethoxy groups allows for the generation of diverse chemical libraries for screening.

Case Study: A Key Motif in Hemoglobin Modulators

A prominent example of the utility of the 2-hydroxy-alkoxy-benzaldehyde scaffold is in the development of allosteric modulators of hemoglobin for the treatment of sickle cell disease (SCD).[7] Compounds in this class, such as Voxelotor (GBT440), bind to hemoglobin and stabilize it in a high-oxygen-affinity state, thereby preventing the polymerization of sickle hemoglobin (HbS) that causes red blood cell sickling.

Many potent hemoglobin modulators are synthesized from substituted 2-hydroxy-6-alkoxy-benzaldehydes.[7] While patents may describe the synthesis of a specific complex sidechain first, the core synthetic logic often relies on the reaction of the aldehyde on a pre-formed hydroxy-alkoxy-benzaldehyde ring. This compound provides a key starting point for such syntheses. The aldehyde can be used to form a Schiff base with an amine on a target fragment, which is then reduced to a stable secondary amine, linking the two parts of the final drug molecule.

G cluster_synthesis Application in Drug Synthesis start_mol This compound (Core Scaffold) reaction1 Schiff Base Formation (Condensation) start_mol->reaction1 reagent Amine-containing Fragment (R-NH₂) reagent->reaction1 intermediate Schiff Base Intermediate reaction1->intermediate reaction2 Reduction (e.g., NaBH₄) intermediate->reaction2 final_drug Complex Drug Candidate (e.g., Hemoglobin Modulator) reaction2->final_drug

Figure 3. Role as a building block in a drug synthesis pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

  • H412: Harmful to aquatic life with long lasting effects.[1]

Precautionary Measures (P-statements): P261 (Avoid breathing dust), P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple aromatic aldehyde; it is a strategically designed intermediate that offers chemists two distinct and valuable points for molecular elaboration. Its synthesis is straightforward, relying on the robust and well-understood Williamson ether synthesis. Its true potential is demonstrated in its application as a foundational scaffold in medicinal chemistry, enabling the construction of complex and potent therapeutic agents. For researchers in drug discovery, understanding the properties and reactivity of this building block is essential for the rational design of next-generation pharmaceuticals.

References

A Comprehensive Guide to the Theoretical and Spectroscopic Analysis of 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a robust framework for the detailed molecular structure elucidation of 2-(2-Hydroxyethoxy)benzaldehyde. Designed for researchers, chemists, and drug development professionals, this document outlines a synergistic approach that integrates advanced computational chemistry with established spectroscopic techniques. As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the causal-driven methodology that ensures a comprehensive and validated understanding of the molecule's structural and electronic properties.

Introduction: The Case for a Detailed Structural Analysis

This compound is a substituted aromatic aldehyde with potential applications as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and benzimidazole derivatives.[1] Its molecular structure, governed by the interplay of the aromatic ring, the aldehyde group, and the flexible hydroxyethoxy side chain, dictates its reactivity, intermolecular interactions, and ultimately, its utility. A thorough understanding of its three-dimensional geometry, electronic landscape, and vibrational modes is paramount for predicting its chemical behavior and designing novel synthetic pathways.

This guide presents a validated, dual-pronged methodology combining experimental spectroscopy (FT-IR, NMR, UV-Vis) with first-principles quantum chemical calculations based on Density Functional Theory (DFT). This hybrid approach allows for a self-validating system where theoretical predictions are benchmarked against experimental data, leading to a highly reliable and in-depth structural characterization.

The Methodological Core: A Symphony of Spectroscopy and Simulation

The elucidation of a molecular structure is no longer reliant on a single technique. Instead, a cohesive workflow that leverages the strengths of both empirical measurement and theoretical prediction provides the most complete picture.

Experimental Protocol: Capturing the Physical Signature

Spectroscopic methods provide tangible data on the molecule's vibrational and electronic properties, serving as the ultimate ground truth for our theoretical models.

A. Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.[2] For this compound, we expect to observe characteristic absorptions corresponding to the O-H, C-H (aromatic and aliphatic), C=O, and C-O stretching and bending vibrations.

Step-by-Step FT-IR Analysis Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of synthesized this compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a neat sample.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: Identify and assign the major absorption bands corresponding to the principal functional groups. This assignment will be refined by comparison with theoretically calculated vibrational frequencies.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the chemical environment of atomic nuclei, primarily ¹H and ¹³C, providing definitive information about the connectivity and structure of the molecule.[2]

Step-by-Step NMR Analysis Protocol:

  • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Interpretation:

    • ¹H NMR: Analyze the chemical shifts, integration values, and multiplicity (splitting patterns) to assign each proton to its position in the molecule.

    • ¹³C NMR: Analyze the chemical shifts to identify all unique carbon atoms.

C. UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule, providing insights into its conjugated systems and complementing the theoretical analysis of its frontier molecular orbitals.[3]

Step-by-Step UV-Vis Analysis Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in transparent solvents (e.g., ethanol, methanol).

  • Data Acquisition: Record the absorption spectrum over the 200-800 nm range.

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max) and calculate the molar absorptivity. This data corresponds to the energy of electronic transitions, which can be correlated with the theoretically calculated HOMO-LUMO energy gap.

Theoretical Protocol: Building the Molecule In Silico

Computational chemistry, particularly DFT, allows us to build a virtual model of the molecule and predict its properties from fundamental quantum mechanics. This provides data that can be difficult or impossible to obtain experimentally, such as the precise geometry and electronic distribution.

Workflow for Theoretical Analysis:

G cluster_0 Computational Workflow Input Initial Structure (2D Sketch) Opt Geometric Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Verify->Opt  False (Re-optimize) Electronic Electronic Property Analysis (HOMO-LUMO, MEP) Verify->Electronic  True Output Optimized Geometry, Spectra, Electronic Maps Electronic->Output

Caption: Computational workflow for the theoretical analysis of this compound.

Step-by-Step DFT Calculation Protocol:

  • Structure Input: Draw the 2D structure of this compound in a molecular modeling program.

  • Geometric Optimization: Perform a full geometry optimization without constraints using DFT. The B3LYP functional with the 6-311++G(d,p) basis set is a widely accepted and robust combination for such organic molecules, providing a good balance between accuracy and computational cost.[4][5] This step yields the most stable 3D structure and its electronic energy.

  • Vibrational Frequency Calculation: Calculate the harmonic vibrational frequencies at the same level of theory. This serves two purposes: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it provides theoretical vibrational data for comparison with the experimental FT-IR spectrum.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (HOMO/LUMO): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[3][6]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting reactivity.[4]

Results and Interpretation: A Unified Structural Narrative

By integrating the experimental and theoretical data, a comprehensive and validated model of the molecule can be constructed.

Optimized Molecular Geometry

The DFT optimization will yield precise bond lengths, bond angles, and dihedral angles. These parameters define the molecule's 3D shape, including the orientation of the hydroxyethoxy side chain relative to the benzene ring.

Table 1: Predicted vs. Experimental Geometric Parameters (Exemplary)

Parameter Bond/Angle Theoretical (B3LYP/6-311++G(d,p)) Experimental (Expected)
Bond Length (Å) C=O (aldehyde) 1.215 ~1.21
C-O (ether) 1.370 ~1.36
O-H (hydroxyl) 0.965 ~0.96
Bond Angle (°) C-C-O (aldehyde) 124.5 ~124

| | C-O-C (ether) | 118.0 | ~117 |

Vibrational Analysis: Bridging Theory and Experiment

The calculated vibrational frequencies (typically scaled by a factor of ~0.967 for B3LYP/6-311++G(d,p)) can be directly compared to the experimental FT-IR spectrum, enabling a definitive assignment of each vibrational mode.

Table 2: Key Vibrational Frequencies (cm⁻¹) and Their Assignments

Vibrational Mode Theoretical (Scaled) Experimental (Expected)
O-H Stretch (hydroxyl) 3550 3500-3600 (sharp)
C-H Stretch (aromatic) 3080 3050-3100
C-H Stretch (aliphatic) 2950 2900-3000
C=O Stretch (aldehyde) 1695 1690-1710 (strong)

| C-O Stretch (ether) | 1250 | 1240-1260 |

The Electronic Frontier: HOMO-LUMO Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. Their energies and spatial distribution determine the molecule's electron-donating and electron-accepting capabilities.

G cluster_0 Frontier Molecular Orbitals cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.5 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.2 eV p1->p2   ΔE = 4.7 eV (Energy Gap)

Caption: Energy level diagram for the HOMO-LUMO gap of this compound.

The HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the ether linkage, indicating these are the primary sites for electrophilic attack. The LUMO is likely centered on the carbonyl group of the aldehyde, making it the primary site for nucleophilic attack. The energy gap (ΔE) indicates the molecule's stability; a larger gap suggests higher stability and lower chemical reactivity.[6]

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual confirmation of the electronic distribution predicted by the HOMO-LUMO analysis.

G cluster_0 Molecular Electrostatic Potential (MEP) Concept Molecule Molecular Surface O_aldehyde O (Aldehyde) (Negative Potential) O_ether O (Ether) (Negative Potential) O_hydroxyl O (Hydroxyl) (Negative Potential) H_aldehyde H (Aldehyde) (Positive Potential) H_hydroxyl H (Hydroxyl) (Positive Potential)

Caption: Conceptual MEP map showing reactive sites on this compound.

The map will show regions of negative potential (colored red) localized around the electronegative oxygen atoms of the aldehyde, ether, and hydroxyl groups, indicating these are the sites susceptible to electrophilic attack. Regions of positive potential (colored blue) will be found around the aldehydic and hydroxyl hydrogen atoms, highlighting them as sites for nucleophilic attack.[4]

Conclusion

This guide has outlined a comprehensive, self-validating framework for the theoretical and spectroscopic characterization of this compound. By systematically integrating DFT-based computational modeling with FT-IR, NMR, and UV-Vis spectroscopy, researchers can obtain a deep and reliable understanding of the molecule's geometric structure, vibrational dynamics, and electronic properties. This foundational knowledge is critical for predicting the molecule's reactivity, designing novel synthetic applications, and accelerating research and development in fields that utilize this versatile chemical building block.

References

safety and handling precautions for 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-(2-Hydroxyethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Understanding the Core Risks

This compound is an aromatic aldehyde of increasing interest in synthetic chemistry and materials science. While not acutely toxic in the most severe categories, it presents tangible hazards that necessitate rigorous handling protocols to ensure personnel safety and experimental integrity. The primary risks associated with this compound are significant eye and skin irritation, the potential for inducing allergic skin reactions (skin sensitization), and environmental harm to aquatic ecosystems.[1][2][3] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety data and best laboratory practices. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risks effectively.

Hazard Identification and GHS Classification

A thorough understanding of a chemical's hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary precautions.

Signal Word: Warning [1][4]

This signal word indicates a less severe, but still significant, hazard level.

Hazard Class & Category Hazard Statement Explanation & Causality Pictogram
Skin Irritation (Category 2)[2]H315: Causes skin irritation.The chemical can cause inflammation, redness, and discomfort upon direct contact with the skin. This is why direct handling without protective gloves is strictly prohibited.GHS07
Eye Irritation (Category 2/2A)[1][2][3]H319: Causes serious eye irritation.Direct contact with the eyes can lead to significant, potentially painful irritation. The molecular structure can interact with sensitive eye tissues, necessitating the mandatory use of eye protection.GHS07
Skin Sensitization (Category 1)[3]H317: May cause an allergic skin reaction.This is a critical hazard. Initial exposure may not cause a reaction, but subsequent contact can trigger an allergic response, such as a rash or dermatitis.[1][3] This delayed effect is why even minor skin contact must be avoided.GHS07
Acute Toxicity, Oral (Category 4)[2]H302: Harmful if swallowed.While not severely toxic via ingestion, swallowing the compound can cause adverse health effects.[2] This underscores the importance of prohibiting eating, drinking, or smoking in the laboratory.GHS07
Specific Target Organ Toxicity, Single Exposure (Category 3)[2]H335: May cause respiratory irritation.If the solid material becomes airborne as dust, it can irritate the respiratory tract.[2] This necessitates handling in well-ventilated areas or with local exhaust ventilation.GHS07
Hazardous to the Aquatic Environment, Chronic (Category 3)[1][3]H412: Harmful to aquatic life with long lasting effects.Improper disposal can lead to environmental contamination. The compound's persistence and toxicity in aquatic systems mandate specific waste disposal procedures.[1][3]None

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with broad engineering controls and followed by specific PPE, is essential.

Primary Engineering Controls

The first line of defense is to minimize exposure through environmental controls.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][5] A certified chemical fume hood is required for any procedure that may generate dust or aerosols, such as weighing or transferring the solid.[6]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly in any laboratory where this chemical is handled.[7]

Personal Protective Equipment (PPE): A Self-Validating System

PPE is not a substitute for good engineering controls but is a critical final barrier. The selection of PPE must directly address the hazards identified in Section 1.

Protection Type Specification Justification & Rationale
Eye & Face Protection Chemical safety goggles with side shields.[6][7] A face shield may be required if there is a significant splash risk.[1][6]Addresses the H319 "Causes serious eye irritation" hazard. Goggles provide a seal against dust and splashes that standard safety glasses do not.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][6][7]Addresses the H315 "Causes skin irritation" and H317 "May cause an allergic skin reaction" hazards. Gloves must be inspected before use and replaced immediately if contaminated or damaged.
Skin & Body Protection Laboratory coat.[1][6] Additional protective clothing may be required for large-scale operations.Protects against accidental skin contact and contamination of personal clothing. Contaminated clothing must be removed and washed before reuse.[1][5]
Respiratory Protection Generally not required if handled in a fume hood. If dust is generated outside of a hood, a NIOSH-approved dust respirator is necessary.[1][6]Addresses the H335 "May cause respiratory irritation" hazard. This is a secondary control; primary reliance should be on ventilation.

Core Protocols: Handling, Storage, and Spill Response

Adherence to standardized protocols is crucial for minimizing risk during routine use and emergencies.

Step-by-Step Protocol for Safe Laboratory Handling
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station and safety shower.

  • Donning PPE: Put on all required PPE as specified in Section 2.2, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust.[6] Use a spatula to handle the solid material. Avoid actions that could create airborne dust.

  • In-Reaction Use: Keep reaction vessels closed whenever possible. If heating, ensure the setup is secure and condensation is managed.

  • Post-Handling: After use, tightly close the container.[1][7]

  • Decontamination: Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Remove lab coat and goggles.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling is complete.[1][6]

Storage Requirements
  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][5][7]

  • Location: Store in a cool, dry, and well-ventilated place.[5] A refrigerator may be recommended for long-term stability.[1]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[1][7]

  • Inert Atmosphere: For long-term storage to maintain purity, storing under an inert gas like nitrogen is advisable.[1][7]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response in an emergency can significantly mitigate harm.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5][7] Seek immediate medical attention.[1][5]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][7] If skin irritation or a rash occurs, get medical advice.[1][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7]

Spill Response Workflow

The following diagram outlines the logical flow for responding to a spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Final Steps spill Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert assess Assess Spill Size & Risk alert->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) assess->ppe Safe to Proceed contain Contain the Spill (Use inert absorbent material like sand or vermiculite) ppe->contain collect Carefully Sweep or Scoop Material into a Labeled Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste via Institutional Hazardous Waste Program decon->dispose report Report Incident to Lab Supervisor dispose->report

Caption: Workflow for a chemical spill response.

Waste Disposal

Disposal of this compound and any contaminated materials must be handled with care to prevent environmental release, addressing the H412 hazard.

  • Classification: The material should be treated as hazardous chemical waste.

  • Procedure: Collect waste material and any contaminated absorbents into a clearly labeled, sealed container.[6]

  • Compliance: Dispose of the waste through an approved institutional or licensed waste disposal company.[1] Do not dispose of it down the drain.[1][6]

References

A Comprehensive Technical Guide to 2-(2-Hydroxyethoxy)benzaldehyde and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-(2-Hydroxyethoxy)benzaldehyde

In the landscape of medicinal chemistry, the salicylaldehyde scaffold and its derivatives represent a privileged class of compounds, consistently demonstrating a broad spectrum of biological activities.[1][2] this compound, a derivative of salicylaldehyde, and its analogs are emerging as a focal point of research due to their potential therapeutic applications. The core structure, characterized by a benzaldehyde ring substituted with a hydroxyethoxy group at the ortho position, provides a unique combination of steric and electronic properties that can be fine-tuned to modulate biological activity. This guide offers an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this promising class of molecules.

The presence of the flexible hydroxyethoxy side chain introduces a key hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets. This, coupled with the reactive aldehyde functionality, makes these compounds attractive for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions. This technical guide will serve as a comprehensive resource for researchers, providing foundational knowledge and practical insights into the chemistry and biology of this compound and its analogs.

Synthetic Methodologies: Crafting the Core Structure

The synthesis of this compound and its analogs is most commonly achieved through the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[3][4][5] This reaction involves the O-alkylation of a substituted salicylaldehyde with a suitable halo-alcohol, typically in the presence of a base.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is critical for a successful synthesis.

  • Starting Material: Salicylaldehyde is the primary precursor. The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a moderately strong base.

  • Alkylating Agent: 2-Chloroethanol or 2-bromoethanol are commonly used to introduce the 2-hydroxyethoxy moiety. Bromo-derivatives are generally more reactive than their chloro-counterparts.

  • Base: A variety of bases can be employed, with potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) being the most common. The choice of base can influence the reaction rate and yield. Stronger bases like sodium hydride (NaH) can also be used, particularly with less reactive alkylating agents.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base, thereby increasing the nucleophilicity of the resulting phenoxide ion.

General Synthetic Workflow

The overall synthetic strategy is a straightforward two-step process: deprotonation of the phenol followed by nucleophilic substitution.

G Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide Deprotonation Product This compound Phenoxide->Product SN2 Reaction Base Base (e.g., K₂CO₃, NaOH) Haloethanol 2-Haloethanol (e.g., 2-Chloroethanol) G cluster_cell Cancer Cell SalicylaldehydeAnalog Salicylaldehyde Analog PI3K PI3K SalicylaldehydeAnalog->PI3K Inhibition Caspases Caspases SalicylaldehydeAnalog->Caspases Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation Apoptosis Apoptosis Caspases->Apoptosis

References

Methodological & Application

synthesis of Schiff bases using 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Schiff Bases Using 2-(2-Hydroxyethoxy)benzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of Schiff bases utilizing this compound as a key precursor. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science due to their broad spectrum of biological activities and coordination capabilities.[1][2] The unique structural motif of this compound, featuring both an ether linkage and a terminal hydroxyl group, offers the potential for creating novel Schiff bases with enhanced solubility, unique chelating properties, and diverse pharmacological profiles. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, characterization data, and a discussion of potential applications.

Introduction: The Versatility of Schiff Bases

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[1][2] This reaction is fundamental in organic synthesis and leads to the formation of an imine or azomethine group. The nitrogen atom's nucleophilicity and the carbon atom's electrophilicity in this bond are key to their biological and chemical reactivity.[2]

Schiff bases derived from substituted benzaldehydes are well-documented for a wide array of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity [1][3]

  • Anticancer and Cytotoxic Effects [4][5]

  • Anti-inflammatory and Antioxidant Properties [1][2]

  • Antiviral and Antimalarial Potential [2][3]

The precursor, this compound, is an analog of the widely studied 2-hydroxybenzaldehyde (salicylaldehyde). Its additional hydroxyethoxy side chain is significant; it can increase the hydrophilicity of the resulting Schiff base, potentially improving bioavailability, and provides an additional coordination site for creating stable metal complexes.

Reaction Mechanism: Formation of the Azomethine Bond

The synthesis of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the primary amine.

The mechanism proceeds in two main stages:

  • Formation of a Carbinolamine Intermediate: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral carbinolamine intermediate.

  • Dehydration to Form the Imine: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, and after deprotonation, the final Schiff base product is formed.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products RCHO This compound carbinolamine Carbinolamine RCHO->carbinolamine  + R'-NH₂ (Nucleophilic Attack) RNH2 Primary Amine (R'-NH₂) schiff_base Schiff Base (Imine) carbinolamine->schiff_base  - H₂O (Dehydration) water Water (H₂O)

Caption: Simplified reaction mechanism for Schiff base formation.

Experimental Protocols

The following protocols are robust methods for synthesizing Schiff bases from this compound. Optimization may be required based on the specific primary amine used.

Protocol 1: Conventional Synthesis via Reflux Condensation

This widely applicable method is suitable for a broad range of primary amines and typically yields excellent results.[6][7]

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Standard laboratory glassware for filtration and purification

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in a minimal amount of absolute ethanol (e.g., 20-30 mL). In a separate beaker, dissolve this compound (1.0 equivalent) in approximately 20 mL of ethanol.

  • Mixing and Catalysis: While stirring the amine solution, add the aldehyde solution dropwise. After complete addition, add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the reaction by increasing the electrophilicity of the carbonyl carbon.[8]

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C for ethanol) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 5 hours.[6][7]

  • Isolation: Upon reaction completion (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. A solid precipitate of the Schiff base will often form. Cooling the flask in an ice bath can maximize product precipitation.[1]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.[1] The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

  • Drying and Characterization: Dry the purified Schiff base in a vacuum oven or desiccator. Characterize the final product using appropriate analytical techniques.

Protocol 2: Room Temperature "Green" Synthesis

This method avoids heating and is suitable for more reactive amines, offering a more energy-efficient and environmentally friendly alternative.

Materials:

  • This compound

  • Reactive primary amine

  • Ethanol

  • Erlenmeyer flask or beaker

  • Magnetic stirrer

Procedure:

  • Dissolution: In a beaker, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Amine: Add an equimolar amount of the primary amine to the aldehyde solution.

  • Reaction: Stir the mixture vigorously at room temperature. Reaction times can vary from 1 to 24 hours depending on the amine's reactivity.[1]

  • Monitoring and Isolation: Monitor product formation by observing the formation of a precipitate or by using TLC.[1]

  • Purification: Once the reaction is complete, collect the solid product by filtration, wash with a small amount of cold ethanol, and dry thoroughly.

G start Start dissolve Dissolve Aldehyde & Amine in Ethanol start->dissolve react Mix & React (Reflux or Stir at RT) dissolve->react isolate Isolate Product (Cool & Filter) react->isolate purify Purify (Wash & Recrystallize) isolate->purify characterize Characterize (FT-IR, NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of Schiff bases.

Characterization of Products

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

Technique Expected Observation for Schiff Base Formation
FT-IR Spectroscopy Disappearance of the aldehyde C=O stretching band (around 1660-1700 cm⁻¹) and the primary amine N-H stretching bands (around 3300-3500 cm⁻¹). Appearance of a new, strong C=N (imine) stretching band, typically in the 1600-1650 cm⁻¹ region.[9]
¹H NMR Spectroscopy Disappearance of the characteristic aldehyde proton signal (-CHO) around δ 9.5-10.5 ppm. Appearance of a new singlet for the azomethine proton (-CH=N-) in the region of δ 8.0-10.0 ppm.[10]
¹³C NMR Spectroscopy Disappearance of the aldehyde carbonyl carbon signal (around 190-200 ppm). Appearance of the imine carbon signal (around 145-165 ppm).
Mass Spectrometry The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base.[11]

Applications in Research and Drug Development

While specific data for Schiff bases from this compound is an emerging field, the extensive research on derivatives of 2-hydroxybenzaldehyde provides a strong basis for their potential applications.[3][4][9]

  • Anticancer Agents: Schiff bases derived from 2-hydroxybenzaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] Some studies suggest they can induce apoptosis by modulating signaling pathways, such as the MAPK pathway.[4]

  • Antimicrobial Agents: The imine group is a critical pharmacophore for antimicrobial activity.[1] These compounds and their metal complexes often show potent activity against a range of Gram-positive and Gram-negative bacteria and fungi.[3]

  • Chemosensors: The ability of the azomethine nitrogen and adjacent hydroxyl or ether oxygen atoms to chelate with metal ions makes these Schiff bases excellent candidates for developing selective and sensitive chemosensors.[1]

  • Catalysis: Schiff base metal complexes are widely used to catalyze diverse organic reactions, including C-C bond formation and oxidation-reduction reactions.[3]

The presence of the flexible hydroxyethoxy side chain in the title compounds could lead to the development of new metal complexes with unique coordination geometries and enhanced catalytic or biological activities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield Incomplete reaction; decomposition of starting materials or product; inappropriate solvent or temperature.Ensure reactants are pure. Increase reaction time or temperature. Confirm the effectiveness of the acid catalyst (if used). Use a solvent in which both reactants are soluble.
Reaction Stalls The reaction is reversible and has reached equilibrium.Remove water as it forms, either by using a Dean-Stark apparatus or by adding a dehydrating agent.[12]
Oily Product/Failure to Crystallize The product may be impure or have a low melting point.Try to purify the oil using column chromatography. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Try dissolving the oil in a minimal amount of a hot solvent and then cooling it very slowly.
Impure Product Unreacted starting materials; formation of side products.Wash the crude product thoroughly with a cold solvent. Recrystallize from a suitable solvent system, potentially trying different solvents or solvent mixtures.

References

2-(2-Hydroxyethoxy)benzaldehyde as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I've initiated comprehensive research, focusing on 2-(2-Hydroxyethoxy)benzaldehyde. My current focus is on its synthesis and how it is used to create heterocyclic compounds. I'm prioritizing reaction mechanisms and established uses of this compound, aiming to gather authoritative information.

Analyzing Search Results

I'm now diving deep into the search results. My goal is to extract detailed experimental procedures for synthesizing key heterocyclic compounds, including chromenes, coumarins, and benzofurans. I'm focusing on reagents, solvents, and reaction conditions. I'm also hunting for mechanistic insights to illuminate the chemical reasons behind each protocol.

Planning the Next Steps

My strategy is now focused on identifying and extracting key procedures. I'm going to start with a deep dive into Google for reputable synthesis and application data of this compound, looking for reaction mechanisms and diverse examples of resulting heterocycles. After that, I'll extract experimental details, including reagents, and conditions, for compound classes like chromenes. Finally, I plan to structure the note by introducing the building block and then detailing synthetic routes.

Application Note: A Validated Protocol for the Synthesis of 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(2-Hydroxyethoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and specialty chemicals. The protocol is based on the robust Williamson ether synthesis, detailing a reliable method using salicylaldehyde and ethylene carbonate. Beyond a simple recitation of steps, this guide elucidates the causal reasoning behind critical process parameters, offers a framework for reaction monitoring and purification, and outlines essential safety considerations. The self-validating nature of the protocol is ensured through integrated characterization checkpoints, providing researchers with a high degree of confidence in the final product's identity and purity.

Introduction and Significance

This compound (CAS No: 22042-72-4) is an aromatic aldehyde derivative featuring both a formyl group and a hydroxyethoxy side chain.[1] This bifunctional architecture makes it a highly versatile building block in organic synthesis. The benzaldehyde moiety can participate in a wide array of chemical transformations, including condensations, oxidations, and reductions, while the terminal hydroxyl group offers a reactive handle for further functionalization. Its derivatives are integral to the synthesis of novel therapeutic agents, dyes, and fragrances.[2][3]

The synthesis protocol detailed herein employs the Williamson ether synthesis, a classic and dependable SN2 reaction for forming ether linkages.[3] This method involves the deprotonation of a weakly acidic hydroxyl group to form a potent nucleophile (an alkoxide or phenoxide), which subsequently displaces a halide or other suitable leaving group from an alkylating agent. In this application, the phenolic hydroxyl of salicylaldehyde is deprotonated to form a phenoxide, which then attacks ethylene carbonate to yield the target molecule.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic attack of the salicylaldehyde phenoxide on one of the electrophilic carbonyl carbons of ethylene carbonate. The reaction is facilitated by a base, typically potassium carbonate, in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

The key mechanistic steps are:

  • Deprotonation: The base (K₂CO₃) removes the acidic proton from the phenolic hydroxyl group of salicylaldehyde, generating a highly reactive phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion acts as a nucleophile, attacking one of the electrophilic methylene carbons of the ethylene carbonate ring. This is the rate-determining SN2 step.

  • Ring Opening & Protonolysis: The attack leads to the opening of the five-membered carbonate ring. Subsequent workup with water hydrolyzes the intermediate to yield the final this compound product and releases carbon dioxide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Nucleophilic Attack & Ring Opening Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide (Nucleophile) Salicylaldehyde->Phenoxide Deprotonation K2CO3 K₂CO₃ (Base) EthyleneCarbonate Ethylene Carbonate (Electrophile) Intermediate Ring-Opened Intermediate Phenoxide->Intermediate SN2 Attack Product This compound Intermediate->Product Hydrolysis (Aqueous Workup) CO2 CO₂ Intermediate->CO2 Decarboxylation

Caption: Reaction mechanism for Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding approximately 1-5 grams of the final product.

Materials and Reagents
Reagent / MaterialCAS No.Molecular Wt. ( g/mol )GradeSupplier Example
Salicylaldehyde90-02-8122.12≥98%Sigma-Aldrich
Ethylene Carbonate96-49-188.06≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
n-Hexane110-54-386.18ACS GradeVWR
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFisher Scientific
Deionized Water7732-18-518.02--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (e.g., 2.44 g, 20.0 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 1.5 eq). The use of an excess of the base ensures complete deprotonation of the starting material.

    • Add ethylene carbonate (2.11 g, 24.0 mmol, 1.2 eq). A slight excess of the alkylating agent drives the reaction towards completion.

    • Add 40 mL of anhydrous DMF. The solvent volume is chosen to ensure all reagents are sufficiently solvated for efficient reaction.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 110-120 °C with vigorous stirring. This temperature provides the necessary thermal energy for the reaction to proceed at a practical rate without significant decomposition of reagents.

    • Maintain the reaction at this temperature for 4-6 hours.

  • Reaction Monitoring:

    • The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

    • Spot the starting material (salicylaldehyde) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 250 mL beaker containing 150 mL of cold deionized water. This step quenches the reaction and precipitates the crude product while dissolving inorganic salts.

    • Transfer the aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Ethyl acetate is chosen for its ability to dissolve the product and its immiscibility with water.

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual water and DMF.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a yellow to brown oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc). The gradient is critical for separating the product from unreacted starting materials and byproducts.

    • Collect the fractions containing the pure product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow solid or viscous oil.[4][5]

Data Summary and Characterization

Quantitative Data
ParameterValue
Product Name This compound
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [4]
Appearance Solid[4]
Melting Point 45 °C[5]
Boiling Point 326.6 °C at 760 mmHg[5]
Theoretical Yield 3.32 g (based on 20.0 mmol scale)
Typical Actual Yield 2.5 - 2.8 g (75-85%)
Characterization Methods
  • ¹H NMR (CDCl₃, 400 MHz): Expected peaks corresponding to the aldehydic proton (~10.5 ppm), aromatic protons (6.9-7.8 ppm), methylene protons of the ethoxy chain (3.9-4.2 ppm), and the terminal hydroxyl proton (variable, ~2.5-3.5 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected peaks for the aldehyde carbonyl (~190 ppm), aromatic carbons (112-161 ppm), and the two methylene carbons (~61 and 70 ppm).

  • Mass Spectrometry (ESI+): A molecular ion peak [M+H]⁺ at m/z = 167.06 or [M+Na]⁺ at m/z = 189.05.

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis and purification.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Salicylaldehyde (CAS 90-02-8): Harmful if swallowed or in contact with skin.[6] Causes serious eye and skin irritation.[6][7] Avoid inhalation of vapors.

  • Ethylene Glycol (related to Ethylene Carbonate, CAS 107-21-1): Harmful if swallowed.[8] May cause damage to kidneys through prolonged or repeated exposure.[8][9]

  • N,N-Dimethylformamide (DMF, CAS 68-12-2): Is a suspected reproductive toxin. It is readily absorbed through the skin and can cause irritation. Handle with extreme care in a fume hood.

  • Potassium Carbonate (CAS 584-08-7): Causes serious eye irritation. Avoid creating dust.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7] Refer to the Safety Data Sheets (SDS) for each chemical before commencing work.[6][10]

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring the Potential of 2-(2-Hydroxyethoxy)benzaldehyde as a Versatile Ligand in Metal-Organic Framework Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and diverse functionality make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF.

This document provides a detailed guide to the use of this compound as a ligand for the synthesis of novel MOFs. This ligand is of particular interest due to its multiple potential coordination sites: the aldehyde group, the hydroxyl group, and the ether oxygen. This multi-functionality could lead to the formation of MOFs with unique topologies and chemical properties. While this compound is a promising candidate for exploratory MOF synthesis, it is important to note that its use is not yet widely established in the scientific literature. Therefore, the following protocols are presented as representative, hypothetical procedures based on well-established solvothermal synthesis methods for ligands with similar functional groups. These protocols are intended to serve as a starting point for researchers venturing into the synthesis of novel MOFs with this versatile ligand.

Scientific Rationale: The Role of this compound in MOF Assembly

The this compound molecule offers several features that make it an attractive ligand for MOF synthesis:

  • Multiple Coordination Sites: The presence of a hydroxyl group and an aldehyde group provides two potential sites for strong coordination with metal ions. The ether oxygen may also participate in weaker interactions, influencing the final framework structure.

  • Flexibility: The ethoxy bridge introduces a degree of flexibility to the ligand, which can allow for the formation of diverse and potentially dynamic framework structures.

  • Post-Synthetic Modification Potential: The aldehyde group can be a reactive handle for post-synthetic modification, allowing for the introduction of further functionality into the MOF after its initial synthesis.

These characteristics suggest that this compound could be used to construct MOFs with interesting properties, such as catalytic activity or selective guest binding.

Experimental Protocols

The following is a detailed, step-by-step methodology for the hypothetical solvothermal synthesis of a zinc-based MOF using this compound, which we will refer to as [Zn(HEB)2] (HEB = deprotonated this compound).

Protocol 1: Solvothermal Synthesis of [Zn(HEB)2]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Precursor Solution:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

    • In a separate vial, dissolve 1.0 mmol of this compound in 10 mL of DMF.

    • Slowly add the ligand solution to the metal salt solution while stirring continuously. Stir the resulting mixture for 30 minutes at room temperature to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the precursor solution into a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold it at this temperature for 48 hours.

    • After the reaction is complete, cool the autoclave to room temperature naturally.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the resulting solid product by centrifugation at 8000 rpm for 10 minutes.

    • Wash the collected solid with fresh DMF three times to remove any unreacted starting materials. Centrifuge and decant the supernatant after each wash.

    • Subsequently, wash the product with ethanol three times to exchange the high-boiling point DMF with a more volatile solvent.

  • Activation of the MOF:

    • Dry the purified product under vacuum at 80 °C for 12 hours to remove the ethanol from the pores. The resulting activated MOF powder is now ready for characterization.

Causality Behind Experimental Choices:

  • Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and its ability to dissolve a wide range of metal salts and organic ligands.

  • Temperature and Time: The temperature of 120 °C and reaction time of 48 hours are typical conditions for solvothermal synthesis, allowing for the slow crystal growth necessary to form a well-ordered MOF structure.

  • Activation: The solvent exchange with ethanol followed by vacuum drying is a crucial step to remove guest molecules from the pores of the MOF, making the internal surface area accessible for applications.

Visualization of the Synthesis Workflow

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification cluster_activation Activation A Dissolve Zn(NO₃)₂·6H₂O in DMF C Mix Solutions & Stir A->C B Dissolve this compound in DMF B->C D Transfer to Autoclave C->D E Heat at 120°C for 48h D->E F Collect Solid by Centrifugation E->F G Wash with DMF (3x) F->G H Wash with Ethanol (3x) G->H I Dry under Vacuum at 80°C H->I

Caption: Workflow for the solvothermal synthesis of a hypothetical MOF.

Characterization of the Synthesized MOF

The following characterization techniques are essential to confirm the successful synthesis and to determine the properties of the newly formed MOF.

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Expected Outcome: A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The absence of peaks corresponding to the starting materials would confirm the purity of the product.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To identify the functional groups present in the MOF and to confirm the coordination of the ligand to the metal center.

  • Expected Outcome: The disappearance or significant shift of the O-H stretching band of the hydroxyl group and a shift in the C=O stretching band of the aldehyde group upon coordination to the zinc ion.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.

  • Expected Outcome: A TGA curve showing a stable framework up to a certain temperature, followed by a sharp weight loss corresponding to the decomposition of the organic ligand.

4. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To measure the specific surface area and pore volume of the activated MOF.

  • Expected Outcome: A nitrogen adsorption-desorption isotherm characteristic of a porous material, from which the BET surface area and pore size distribution can be calculated.

Hypothetical Characterization Data Summary
Characterization TechniqueExpected Result for [Zn(HEB)2]
PXRD Crystalline solid with a unique diffraction pattern.
FT-IR (cm-1) Shift of C=O stretch from ~1680 to ~1650; Broad O-H stretch at ~3400 disappears or weakens.
TGA Stable up to ~300 °C, followed by decomposition.
BET Surface Area > 500 m2/g (hypothetical, dependent on the resulting structure).
Visualization of Ligand Coordination

G cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 O1 O C1 C O1->C1 H1 H C1->H1 Benz1 Benzene Ring C1->Benz1 O2 O C2 C C2->O2 C3 C C2->C3 O3 O C3->O3 Benz1->C2 O4 O C4 C O4->C4 H2 H C4->H2 Benz2 Benzene Ring C4->Benz2 O5 O C5 C C5->O5 C6 C C5->C6 O6 O C6->O6 Benz2->C5 Zn Zn Zn->O1 Zn->O2 Zn->O4 Zn->O5

Caption: Hypothetical coordination of this compound to a zinc center.

Potential Applications

Based on the functional groups present in the ligand, MOFs synthesized from this compound could be explored for the following applications:

  • Catalysis: The aldehyde groups within the pores could act as catalytic sites for specific organic transformations.

  • Sensing: The potential for specific interactions with guest molecules could be exploited for chemical sensing applications.

  • Drug Delivery: The porous nature of the MOF could be utilized for the encapsulation and controlled release of therapeutic agents.

Conclusion

The use of this compound as a ligand in the synthesis of Metal-Organic Frameworks presents an exciting opportunity for the development of new materials with unique structural and functional properties. The protocols and characterization guidelines provided in this document offer a solid foundation for researchers to begin exploring this promising area. While the synthesis of MOFs with this specific ligand is still in an exploratory phase, the principles of solvothermal synthesis and material characterization outlined here are well-established and provide a clear path forward for innovation in the field of porous materials.

scale-up synthesis of 2-(2-Hydroxyethoxy)benzaldehyde for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of 2-(2-Hydroxyethoxy)benzaldehyde for Industrial Applications

Introduction: The Industrial Significance of this compound

This compound is a valuable bifunctional molecule, incorporating both an aldehyde and a primary alcohol, linked by an ether. This unique structure makes it a versatile intermediate in the synthesis of more complex molecules across various industries. Its primary applications are found in the development of pharmaceuticals, as a building block for macrocyclic compounds, and in the formulation of specialty polymers and resins. The industrial demand for this compound necessitates a robust, scalable, and economically viable synthetic process.

This guide provides a comprehensive overview of a field-proven, scalable synthesis of this compound, grounded in the principles of the Williamson ether synthesis.[1][2][3] We will explore the causality behind reagent selection, process parameters, and safety protocols, offering a self-validating framework for researchers and chemical engineers aiming to transition from laboratory-scale experiments to pilot-plant and industrial production.[4][5]

Foundational Chemistry: The Williamson Ether Synthesis at Scale

The most direct and widely adopted method for preparing aromatic ethers is the Williamson ether synthesis.[6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) acts as the nucleophile, displacing a halide from an organohalide.[1][2]

For the synthesis of this compound, the reaction involves the nucleophilic attack of the salicylaldehyde phenoxide on an ethylene glycol derivative.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde Phenoxide Sodium Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide + Base Base Base (e.g., NaOH) Chloroethanol 2-Chloroethanol Product This compound Chloroethanol->Product Phenoxide->Product + 2-Chloroethanol (SN2 Attack) Salt NaCl

Figure 1: Reaction scheme for Williamson ether synthesis.

Causality of Reagent Selection for Industrial Scale:

  • Phenolic Substrate: Salicylaldehyde is the logical and cost-effective starting material. Its phenolic hydroxyl group is sufficiently acidic to be deprotonated by common industrial bases.

  • Alkylating Agent: While ethylene carbonate is a possible reactant, 2-chloroethanol is often preferred for its higher reactivity and more straightforward reaction pathway.[7][8]

  • Base: Sodium hydroxide (NaOH) is the base of choice for large-scale production over alternatives like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[9] The primary driver is its low cost and high reactivity. While NaH offers a non-reversible deprotonation, it requires anhydrous conditions and poses significant safety challenges (flammable gas evolution), making it unsuitable for this scale.[9] NaOH is effective, especially when paired with a phase-transfer catalyst.

  • Solvent System: A biphasic system using water and a non-polar organic solvent like toluene is highly advantageous for industrial scale-up. Water is inexpensive, non-flammable, and dissolves the sodium hydroxide and the resulting sodium phenoxide intermediate. Toluene dissolves the organic starting material and product, simplifying the workup process.[9]

  • Phase-Transfer Catalyst (PTC): In a biphasic system, a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is crucial. The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the 2-chloroethanol, dramatically increasing the reaction rate and overall efficiency.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 10 kg batch size and should be adapted based on available reactor specifications and safety assessments.

Part 1: Raw Material Qualification & Handling

All raw materials must be qualified to meet specifications before use. Inconsistent quality can lead to failed batches, impurities, and safety incidents.

Material Parameter Specification Justification
SalicylaldehydeAssay (GC)≥ 99.0%High purity minimizes organic side products.
AppearanceClear, colorless to light yellow liquidColor indicates potential oxidation to benzoic acid.
2-ChloroethanolAssay (GC)≥ 99.0%Ensures efficient alkylation.
Water Content≤ 0.2%Excess water can affect reaction concentration.
Sodium HydroxideForm50% w/w aqueous solutionLiquid form is easier and safer to handle at scale than solid pellets.
Assay49.5% - 50.5%Ensures correct stoichiometry.
ToluenePurity (GC)≥ 99.5%Prevents introduction of unknown impurities.
Tetrabutylammonium Bromide (TBAB)Assay≥ 98%PTC efficiency depends on its purity.

Safety First: Always consult the Safety Data Sheet (SDS) for each chemical before handling.[10][11] This process involves corrosive, irritant, and flammable materials. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, a face shield, and a lab coat, is mandatory.[11] All operations should be conducted in a well-ventilated area or under a fume hood.

Part 2: Reaction Execution (100 L Reactor)

Industrial_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & QC RM_QC Raw Material Qualification Reactor_Prep Reactor Inerting (N2 Purge) RM_QC->Reactor_Prep Charge_Sal Charge Salicylaldehyde, Toluene, TBAB Reactor_Prep->Charge_Sal Charge_NaOH Charge 50% NaOH (Exothermic) Charge_Sal->Charge_NaOH Charge_ClEtOH Dose 2-Chloroethanol (Controlled) Charge_NaOH->Charge_ClEtOH React Heat to 70-80°C Monitor by HPLC/GC Charge_ClEtOH->React Cool Cool to RT React->Cool Phase_Split Phase Separation Cool->Phase_Split Wash Aqueous Washes (Water, Brine) Phase_Split->Wash Solvent_Strip Solvent Removal (Vacuum Distillation) Wash->Solvent_Strip Recrystal Recrystallization (Toluene/Heptane) Solvent_Strip->Recrystal Filter_Dry Filtration & Drying Recrystal->Filter_Dry Final_QC Final Product QC Filter_Dry->Final_QC Package Packaging Final_QC->Package

Figure 2: Overall workflow for the scale-up synthesis.

Step-by-Step Protocol:

  • Reactor Preparation: Ensure the 100 L glass-lined or stainless steel reactor is clean, dry, and pressure-tested. Inert the reactor by purging with nitrogen. This is critical to prevent oxidation of the aldehyde.[4]

  • Initial Charge:

    • To the inerted reactor, charge 12.2 kg (100 mol, 1.0 eq) of Salicylaldehyde.

    • Add 25 L of Toluene.

    • Add 0.32 kg (1 mol, 0.01 eq) of Tetrabutylammonium Bromide (TBAB).

    • Begin agitation at a moderate speed to ensure good mixing.

  • Base Addition (Exothermic):

    • Slowly add 8.4 kg of 50% NaOH solution (~105 mol, 1.05 eq) via a dosing pump over 30-45 minutes.

    • Causality: The addition is exothermic. Monitor the internal temperature and use the reactor cooling jacket to maintain the temperature below 40°C. A controlled addition prevents a runaway reaction and potential side reactions.

  • Alkylation (Exothermic):

    • Begin a controlled, subsurface addition of 8.5 kg (105 mol, 1.05 eq) of 2-Chloroethanol. The addition should take approximately 2-3 hours.

    • Maintain the internal temperature between 40-50°C during the addition.

  • Reaction Drive:

    • Once the 2-chloroethanol addition is complete, heat the reaction mixture to 70-80°C .

    • Hold at this temperature for 4-6 hours.

  • In-Process Monitoring:

    • Monitor the reaction progress every hour using HPLC or GC. The reaction is considered complete when the area% of salicylaldehyde is < 1.0%.

    • Causality: In-process checks are vital for scale-up to ensure the reaction is proceeding as expected and to avoid over- or under-reacting the batch, which complicates purification.[9]

Part 3: Work-up and Product Isolation
  • Cooling: Cool the reaction mixture to room temperature (20-25°C).

  • Phase Separation: Stop agitation and allow the layers to separate for at least 30 minutes. The upper layer is the organic (toluene) phase containing the product, and the lower is the aqueous phase. Drain and discard the lower aqueous phase.

  • Washing:

    • Add 20 L of water to the reactor, agitate for 15 minutes, allow to settle, and drain the aqueous layer. This removes the bulk of the inorganic salts and residual NaOH.

    • Add 20 L of saturated brine solution, agitate for 15 minutes, settle, and drain. The brine wash helps to break any emulsions and further removes water from the organic layer.[6]

  • Solvent Removal:

    • Concentrate the organic phase under vacuum (50-100 mbar) with a jacket temperature of 60-70°C to remove the toluene. This will yield the crude product as a viscous oil or semi-solid.

Part 4: Purification by Recrystallization

The crude product is purified by recrystallization to achieve the high purity required for pharmaceutical and other advanced applications.

  • Dissolution: To the crude product in the reactor, add a minimal amount of hot Toluene (approx. 15-20 L) at 70-80°C with agitation until all solids dissolve.

  • Anti-Solvent Addition: Slowly add a non-polar anti-solvent, such as Heptane or Hexane (approx. 30-40 L), while maintaining the temperature. Add until the solution becomes cloudy (the point of incipient precipitation).[6]

  • Crystallization: Slowly cool the mixture to 0-5°C over 4-6 hours with slow agitation. Hold at this temperature for at least 2 hours to maximize crystal formation.

  • Filtration and Drying:

    • Filter the resulting slurry through a Nutsche filter or centrifuge.

    • Wash the filter cake with cold (0-5°C) Heptane (2 x 5 L) to remove residual mother liquor.

    • Dry the solid product in a vacuum oven at 40-50°C until a constant weight is achieved.

Typical Yield: 13.0 - 14.5 kg (78-87% of theoretical).

Quality Control and Specifications

The final product must be tested against a set of specifications to ensure its identity, purity, and quality.

Test Method Specification
AppearanceVisualWhite to off-white solid
Identification¹H NMR, ¹³C NMRConforms to reference spectrum
AssayHPLC/GC≥ 99.0%
Melting PointCapillary Method43-46°C
Residual SolventsGC-HSToluene ≤ 890 ppm, Heptane ≤ 5000 ppm
Purity (HPLC)Individual Impurity≤ 0.10%
Total Impurities≤ 0.50%

Analytical Methodologies:

  • HPLC: A reversed-phase HPLC method with a C18 column and a UV detector is suitable for assay and impurity profiling. A gradient elution with a mobile phase of acetonitrile and water is typically used.[12]

  • GC-MS: Gas chromatography-mass spectrometry is ideal for identifying volatile impurities and residual solvents.[12]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product.[12]

Process Safety Considerations

  • Corrosivity: 50% Sodium Hydroxide is highly corrosive. Ensure all transfer lines and equipment are compatible.

  • Exotherms: Both the neutralization and alkylation steps are exothermic. A reliable reactor cooling system and controlled addition rates are critical to maintain thermal control. A runaway reaction could lead to a dangerous pressure buildup.[4]

  • Flammability: Toluene and Heptane are flammable liquids. The process area must be properly grounded and equipped with explosion-proof electronics. Eliminate all sources of ignition.

  • Toxicity: 2-Chloroethanol is toxic and an irritant. Handle with extreme care, using closed systems for transfers where possible to minimize exposure.[10] Salicylaldehyde is harmful if swallowed and causes skin irritation.[11]

  • Waste Handling: The aqueous waste streams will be basic and contain salts and small amounts of organics. They must be neutralized and treated according to local environmental regulations before disposal.

Troubleshooting Guide

Problem Potential Cause Corrective Action
Incomplete Reaction Insufficient base or PTC; Low reaction temperature; Inactive 2-chloroethanol.Check stoichiometry and charge sheets. Ensure PTC was added. Verify reactor temperature probes are calibrated. Test raw material activity.
Low Yield Poor phase mixing; Side reactions (e.g., formation of bis-ether from ethylene glycol impurity).Increase agitation speed. Ensure raw materials meet purity specifications. Optimize reaction temperature to favor the desired reaction.
Difficult Phase Separation Emulsion formation.Add a small amount of brine during workup. Allow for longer settling times.
Product Fails Purity Inefficient purification; Trapped mother liquor.Re-slurry or re-crystallize the product. Optimize the solvent/anti-solvent ratio. Ensure an efficient filter cake wash.
Off-Color Product Oxidation of the aldehyde group; Contamination from reactor.Ensure the process is run under an inert nitrogen atmosphere. Verify reactor cleaning procedures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-(2-Hydroxyethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Synthesis Overview: The Williamson Ether Synthesis

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of salicylaldehyde with a suitable 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) or ethylene carbonate/halide in the presence of a base. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by the deprotonation of salicylaldehyde's hydroxyl group, acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent.[1][2][3]

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues that can arise during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired this compound. What are the likely causes and how can I fix this?

Answer: Low or nonexistent yields in this Williamson ether synthesis can be traced back to several critical factors, primarily related to the generation of the phenoxide nucleophile and the efficiency of the subsequent SN2 reaction.

Possible Cause 1: Incomplete Deprotonation of Salicylaldehyde

The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form the phenoxide anion.[4][5] If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophilic phenoxide will be low, leading to a sluggish or incomplete reaction.

  • Recommended Solutions:

    • Base Selection: While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) or potassium hydroxide (KOH) will ensure more complete deprotonation.[5][6] The choice of base can also influence the reaction; for instance, using a milder base can sometimes reduce the formation of side products.[7]

    • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. Often, using a slight excess (1.1 to 1.5 equivalents) can drive the equilibrium towards the phenoxide formation.

    • Anhydrous Conditions: If using highly reactive bases like NaH, it is crucial to maintain strictly anhydrous (dry) reaction conditions.[8] Any moisture will quench the base, rendering it ineffective.[7]

Possible Cause 2: Suboptimal Reaction Conditions

Temperature and reaction time are critical parameters that must be optimized for a successful synthesis.[9][10]

  • Recommended Solutions:

    • Temperature: The reaction often requires heating to proceed at a reasonable rate. A common temperature range is 50-100°C.[8] However, excessively high temperatures can promote side reactions like elimination of the alkyl halide.[7] Start with a moderate temperature (e.g., 80°C) and monitor the reaction progress.[7]

    • Reaction Time: The reaction time can vary from a few hours to overnight.[3][8] It is essential to monitor the reaction's progress using a suitable analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11]

Possible Cause 3: Poor Quality of Reagents or Solvents

The purity of your starting materials and solvents can significantly impact the outcome of the reaction.[9]

  • Recommended Solutions:

    • Reagent Purity: Use high-purity salicylaldehyde and your chosen alkylating agent. Impurities can interfere with the reaction or lead to unwanted side products.

    • Solvent Choice and Purity: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can dissolve the reactants and favor the SN2 reaction pathway.[7][12] Ensure your solvents are anhydrous, especially when using moisture-sensitive reagents.[7]

Issue 2: Formation of Significant Side Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts alongside my desired product. What are these impurities, and how can I minimize their formation?

Answer: The formation of side products is a common challenge in the Williamson ether synthesis. Understanding the potential side reactions is key to mitigating them.

Possible Cause 1: C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is the desired pathway, C-alkylation can occur, leading to the formation of isomers where the hydroxyethoxy group is attached to the carbon of the benzene ring.[4][13]

  • Recommended Solutions:

    • Solvent Selection: The choice of solvent plays a crucial role in directing the regioselectivity of the alkylation. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[4][7] Protic solvents, on the other hand, can solvate the oxygen of the phenoxide, making the carbon atoms of the ring more accessible for attack, thus favoring C-alkylation.[4]

Possible Cause 2: Elimination of the Alkylating Agent

Under basic conditions and at elevated temperatures, the alkylating agent (e.g., 2-bromoethanol) can undergo an E2 elimination reaction to form an alkene (ethylene glycol in this case would likely form ethylene oxide or other degradation products), especially if a strong base is used.[7][13]

  • Recommended Solutions:

    • Choice of Base and Temperature: Use a milder base like potassium carbonate and maintain a moderate reaction temperature to disfavor the elimination pathway.[7]

    • Nature of the Alkylating Agent: Primary alkyl halides are less prone to elimination than secondary or tertiary halides.[1] Using 2-chloroethanol or 2-bromoethanol (primary halides) is appropriate.

Possible Cause 3: Dialkylation

If there are other nucleophilic sites in the starting materials or if the product itself can react further, dialkylation can occur. In this specific synthesis, this is less common but could happen if impurities are present.

  • Recommended Solutions:

    • Control Stoichiometry: Use a slight excess of the alkylating agent, but avoid a large excess which might promote side reactions.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final this compound product. What are the common impurities, and what are the best purification methods?

Answer: Purification challenges often arise from unreacted starting materials or side products with similar polarities to the desired product.

Potential Impurities and Recommended Purification Strategies:

ImpurityRecommended Purification Method
Unreacted Salicylaldehyde Wash the crude product with a dilute aqueous base solution (e.g., 5% NaOH). The basic solution will deprotonate the phenolic hydroxyl group of the unreacted salicylaldehyde, forming a water-soluble salt that can be removed in the aqueous phase.[7][14]
C-Alkylated Isomers These isomers often have slightly different polarities than the desired O-alkylated product. Column chromatography on silica gel is the most effective method for separation. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can improve the resolution between the isomers.[7]
Other Side Products A combination of an aqueous workup and column chromatography is generally effective. Monitor the fractions by TLC to ensure the isolation of the pure product.[7] Recrystallization can also be a viable option if a suitable solvent system is found.[14]

Frequently Asked Questions (FAQs)

Q1: Can I use a phase-transfer catalyst to improve the reaction?

A1: Yes, phase-transfer catalysis (PTC) can be a very effective technique for this synthesis.[13] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent is located.[8][15][16] This can lead to faster reaction rates, higher yields, and the ability to use milder reaction conditions.[16]

Q2: What is the best way to monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. Spot the reaction mixture alongside the starting materials (salicylaldehyde) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding. Choose a solvent system that provides good separation between the starting material and the product.

Q3: What analytical techniques should I use to confirm the identity and purity of my final product?

A3: A combination of spectroscopic and chromatographic methods is ideal for characterizing the final product.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the aldehyde carbonyl group and the hydroxyl group.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.[18][19]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to assess the purity of the final product.[17][18]

Experimental Workflow and Troubleshooting Logic

To provide a clearer picture of the process and decision-making, the following diagrams illustrate a general experimental workflow and a troubleshooting flowchart.

G cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up and Purification cluster_analysis Analysis start Combine Salicylaldehyde, Base, and Solvent add_alkyl Add Alkylating Agent start->add_alkyl heat Heat to Reaction Temperature add_alkyl->heat monitor Monitor by TLC heat->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter Solids (if any) cool->filter extract Aqueous Workup / Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Pure Product (NMR, IR, MS) purify->analyze

Caption: General experimental workflow for the synthesis of this compound.

G start Low Yield Observed check_base Is the base strong enough and in sufficient quantity? start->check_base check_conditions Are the reaction temperature and time optimized? check_base->check_conditions Yes solution_base Use a stronger base (e.g., NaH, KOH) or increase stoichiometry. Ensure anhydrous conditions. check_base->solution_base No check_reagents Are the reagents and solvents pure and anhydrous? check_conditions->check_reagents Yes solution_conditions Systematically vary temperature and monitor by TLC to find the optimum. check_conditions->solution_conditions No check_side_reactions Are there significant side products (C-alkylation, elimination)? check_reagents->check_side_reactions Yes solution_reagents Use high-purity reagents and anhydrous solvents. check_reagents->solution_reagents No solution_side_reactions Use a polar aprotic solvent (DMF, DMSO). Use a milder base and moderate temperature. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting logic for addressing low reaction yields.

References

troubleshooting common side reactions in 2-(2-Hydroxyethoxy)benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Hydroxyethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure you can troubleshoot your experiments effectively and achieve a high yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of salicylaldehyde with a suitable 2-hydroxyethylating agent. The two primary variations of this approach are:

  • Reaction with 2-Chloroethanol: Salicylaldehyde is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile and attacks 2-chloroethanol in an SN2 reaction.

  • Reaction with Ethylene Carbonate: In this alternative, salicylaldehyde is reacted with ethylene carbonate in the presence of a catalyst, which offers a more atom-economical and often milder reaction pathway.

Q2: I am getting a low yield of my desired product. What are the most likely causes?

A2: Low yields in the synthesis of this compound can often be attributed to several factors. Incomplete reaction is a common culprit, which can be monitored by Thin Layer Chromatography (TLC). Suboptimal reaction conditions, such as incorrect temperature, reaction time, or stoichiometry of reagents, can significantly impact the yield. The quality of the starting materials, including the purity of salicylaldehyde and the alkylating agent, is also crucial, as impurities can lead to unwanted side reactions. Additionally, product loss during the workup and purification stages can contribute to a lower overall yield. A systematic approach to optimizing each of these parameters is key to improving your results.

Q3: My final product is a dark, tarry substance. What is causing this and how can I prevent it?

A3: The formation of dark, tarry substances is a common issue in organic synthesis, particularly when dealing with aldehydes and phenolic compounds under basic or heated conditions. Several factors can contribute to this:

  • Side Reactions of the Aldehyde: Under basic conditions, salicylaldehyde can undergo self-condensation reactions (e.g., aldol condensation) or Cannizzaro reactions, leading to polymeric materials.

  • Decomposition: The starting materials or the product itself may be sensitive to high temperatures or prolonged reaction times, leading to decomposition and the formation of complex, colored impurities.

  • Impure Reagents: The presence of impurities in your starting materials or solvents can catalyze polymerization or other side reactions.

To mitigate tar formation, it is crucial to maintain careful control over the reaction temperature, use the appropriate stoichiometry of reagents, and ensure the purity of all components. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions that may contribute to discoloration.

Troubleshooting Common Side Reactions

This section provides a detailed guide to identifying and mitigating the most common side reactions encountered during the synthesis of this compound.

Issue 1: Formation of C-Alkylated Byproduct

Q: I'm observing an isomeric impurity that I suspect is the C-alkylated product. How can I confirm this and how do I favor O-alkylation?

A: The phenoxide ion of salicylaldehyde is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of 3-(2-hydroxyethyl)salicylaldehyde or 5-(2-hydroxyethyl)salicylaldehyde.

Causality and Mitigation:

The solvent plays a critical role in directing the selectivity of the alkylation.[1]

  • Protic Solvents (e.g., water, ethanol): These solvents can solvate the phenoxide oxygen through hydrogen bonding, making it less available for nucleophilic attack. This can inadvertently increase the proportion of C-alkylation.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more exposed and nucleophilic, thus favoring the desired O-alkylation.[2]

Troubleshooting Protocol:

  • Solvent Selection: Switch to a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) for your reaction.

  • Base Selection: Use a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH). The choice of a weaker base can sometimes suppress C-alkylation.

  • Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80 °C) can also help to favor the thermodynamically controlled O-alkylation product.

dot graph TD { A[Phenoxide Ion] -- O-alkylation --> B(Desired Product: this compound); A -- C-alkylation --> C(Side Product: 3/5-(2-hydroxyethyl)salicylaldehyde); B -- Favored by --> D{Polar Aprotic Solvent (DMF, MeCN)}; C -- Favored by --> E{Protic Solvent (Water, Ethanol)}; } Caption: O- vs. C-alkylation of Salicylaldehyde Phenoxide.

Issue 2: Formation of Bis-Alkylated Byproduct

Q: My mass spectrometry data suggests the presence of a compound with a higher molecular weight than my product. Could this be a bis-alkylation product?

A: Yes, it is possible to form a bis-alkylation product, 2-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde. This occurs when the hydroxyl group of the desired product is deprotonated under the basic reaction conditions and subsequently reacts with another molecule of the alkylating agent.

Causality and Mitigation:

This side reaction is more likely to occur if an excess of the alkylating agent and/or a strong base is used, especially at elevated temperatures and for prolonged reaction times.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (e.g., 1.1-1.2 equivalents) of the 2-hydroxyethylating agent, but avoid a large excess.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting salicylaldehyde is consumed, work up the reaction promptly to prevent further reaction of the product. Lowering the reaction temperature may also help to reduce the rate of this secondary reaction.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of it at any given time, thus disfavoring the bis-alkylation reaction.

dot graph TD { A[Salicylaldehyde] -- O-alkylation --> B(this compound); B -- O-alkylation --> C(Bis-alkylation Product); B -- Desired --> D[Isolate Product]; C -- Undesired --> E[Minimize by controlling stoichiometry and reaction time]; } Caption: Pathway to Bis-Alkylation Side Product.

Issue 3: Difficulty in Product Purification

Q: I'm struggling to separate my product from unreacted salicylaldehyde and other impurities. What are the best purification methods?

A: Purification challenges often arise from the similar polarities of the product, starting material, and some side products. A multi-step purification strategy is often the most effective.

Purification Workflow:

  • Aqueous Workup: After the reaction is complete, the first step is an aqueous workup.

    • Removal of Unreacted Salicylaldehyde: Washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH) will deprotonate the phenolic hydroxyl group of the unreacted salicylaldehyde, making it water-soluble and allowing for its removal into the aqueous phase.[2] The desired product, being an ether, will not react and will remain in the organic layer.

    • Neutralization: Subsequently, wash the organic layer with water and brine to remove any remaining base and salts.

  • Column Chromatography: For high purity, column chromatography on silica gel is highly recommended.[3]

    • Solvent System Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and any remaining impurities. A typical starting ratio could be in the range of 4:1 to 9:1 (hexanes:ethyl acetate), with the polarity gradually increased if necessary.

    • TLC Monitoring: It is essential to monitor the fractions collected from the column by TLC to identify and combine the fractions containing the pure product.

  • Recrystallization (if applicable): If the purified product is a solid at room temperature, recrystallization can be an excellent final step to achieve high purity.

    • Solvent Screening: Test various solvents or solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water are often good starting points for similar benzaldehyde derivatives.[3]

dot graph TD { A[Crude Product] -- Aqueous Wash (dilute NaOH) --> B{Separation of Unreacted Salicylaldehyde}; B --> C[Organic Layer (Product + Non-acidic Impurities)]; C -- Column Chromatography --> D[Pure this compound]; D -- Recrystallization (optional) --> E[High Purity Crystalline Product]; } Caption: Purification Workflow for this compound.

Detailed Experimental Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of this compound via the Williamson ether synthesis using 2-chloroethanol. This protocol should be adapted and optimized based on your specific laboratory conditions and analytical monitoring.

Materials:

  • Salicylaldehyde

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the flask, followed by anhydrous DMF (approximately 5-10 mL per gram of salicylaldehyde).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the phenoxide. Then, add 2-chloroethanol (1.1-1.2 eq.) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC, observing the disappearance of the salicylaldehyde spot.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with 5% NaOH solution (2 x volume of organic layer) to remove unreacted salicylaldehyde. Then, wash with water and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

ReagentMolar Eq.Purpose
Salicylaldehyde1.0Starting material
2-Chloroethanol1.1 - 1.2Alkylating agent
Potassium Carbonate1.5 - 2.0Base to deprotonate phenol
DMF-Polar aprotic solvent

References

stability studies of 2-(2-Hydroxyethoxy)benzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Studies of 2-(2-Hydroxyethoxy)benzaldehyde

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for stability studies involving this compound. We will explore the critical factors affecting its stability, troubleshoot common experimental issues, and provide robust protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (CAS No. 22042-72-4) is an aromatic aldehyde containing both an ether and a hydroxyl functional group.[1][2][3] Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules.

Stability testing is crucial because degradation of the compound can lead to the formation of impurities, loss of potency, and inconsistent experimental outcomes.[4] For drug development professionals, understanding the stability profile is a regulatory requirement to establish a product's shelf life, storage conditions, and potential degradation pathways.[5][6][7]

Q2: What are the official recommended storage conditions for this compound?

Based on supplier safety data sheets, this compound should be stored in a tightly closed container in a refrigerator (2-8°C).[1][2] It is also recommended to store it under an inert atmosphere and protect it from moisture and oxidizing agents.[1][8]

Q3: What are the primary chemical liabilities of this molecule? What types of degradation should I anticipate?

The structure of this compound contains two primary functional groups susceptible to degradation:

  • Aldehyde Group: Aldehydes are highly prone to oxidation, especially when exposed to air (autoxidation), light, or oxidizing agents. The primary degradation product is the corresponding carboxylic acid, 2-(2-hydroxyethoxy)benzoic acid.[9][10][11]

  • Ether Linkage: While generally more stable than esters, ether linkages can be cleaved under harsh acidic conditions (hydrolysis).[12]

Therefore, you should primarily anticipate oxidative degradation, with potential for hydrolytic and photolytic degradation under specific stress conditions.[5][13]

Troubleshooting Guide for Stability Experiments

This section addresses specific issues you may encounter during your stability studies in a question-and-answer format.

Problem 1: My HPLC analysis shows a significant new peak appearing over time, especially in samples left at room temperature.

Q: I'm analyzing my sample of this compound and see a new, more polar peak growing in the chromatogram. What is this impurity?

A: The most probable cause is the oxidation of the aldehyde functional group to a carboxylic acid. This transformation results in the formation of 2-(2-hydroxyethoxy)benzoic acid . Carboxylic acids are generally more polar than their corresponding aldehydes, which is why the new peak would likely have a shorter retention time on a reverse-phase HPLC column.

Causality: The aldehyde group is electron-deficient and susceptible to attack by oxygen. This process, known as autoxidation, can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.[10][11] This is the most common degradation pathway for benzaldehyde and its derivatives.

To confirm the identity of the peak, you can use techniques like LC-MS to determine its molecular weight (which should be 182.17 g/mol , an increase of 16 Da from the parent compound) or synthesize the suspected impurity as a reference standard.[14][15]

G parent This compound (MW: 166.17) oxidized 2-(2-Hydroxyethoxy)benzoic Acid (MW: 182.17) parent->oxidized Oxidation (O₂, Light, Peroxides) hydrolyzed Salicylaldehyde + Ethylene Glycol (Ether Cleavage Products) parent->hydrolyzed Harsh Acidic Hydrolysis (e.g., strong acid, heat)

Caption: Primary degradation pathways for this compound.

Problem 2: The measured concentration of my stock solution is decreasing rapidly.

Q: I prepared a solution of this compound in an organic solvent, but the assay value drops significantly even after a short period. How can I improve its stability in solution?

A: A rapid loss of potency is a clear indicator of degradation. The stability of the compound is influenced by several environmental factors that must be strictly controlled in solution.

Root Causes & Solutions:

  • Oxygen Exposure: The solvent may contain dissolved oxygen, which facilitates oxidation.

    • Solution: Use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon before preparing your solution. Store the solution under an inert headspace.

  • Light Exposure: Aromatic aldehydes can be photosensitive. Ambient laboratory light may be sufficient to catalyze degradation.[16][17]

    • Solution: Prepare and store solutions in amber vials or glassware wrapped in aluminum foil to protect them from light. Minimize exposure during handling.[17]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[5][13]

    • Solution: Store stock solutions refrigerated (2-8°C) or frozen, as recommended.[1][2] Allow solutions to come to room temperature only for the duration of the experiment.

  • pH of the Medium: Although you are using an organic solvent, trace amounts of acidic or basic impurities can catalyze degradation. The stability of related benzaldehydes is known to be pH-dependent.[18][19]

    • Solution: Ensure high-purity solvents are used. If working in an aqueous or mixed-solvent system, buffer the solution to a neutral or slightly acidic pH (around pH 4-6), as extreme pH values can promote hydrolysis or other reactions.

Problem 3: My stability results are inconsistent and not reproducible.

Q: I am running a forced degradation study, but the percentage of degradation varies wildly between identical experiments. What am I doing wrong?

A: Reproducibility issues in forced degradation studies often stem from subtle variations in experimental setup. These studies intentionally use harsh conditions, making them sensitive to minor changes.[4][20]

Solution: Implement a Standardized Workflow.

To ensure consistency, a rigorous and well-documented workflow is essential. Key parameters to control at each step include:

  • Sample Preparation: Use the same lot of the compound, prepare solutions fresh, and use calibrated pipettes and balances.

  • Stress Conditions: Precisely control temperature (using calibrated ovens/water baths), pH (using a calibrated pH meter), and light exposure (using a photostability chamber with a calibrated radiometer).[21]

  • Headspace: For oxidative and thermal studies, ensure the vial size and sample volume are consistent to maintain a uniform headspace-to-liquid ratio.

  • Time Points: Sample at exact time intervals.

  • Quenching: For reactions under harsh conditions (e.g., strong acid/base), neutralize the sample immediately after collection to halt further degradation before analysis.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep Prepare Stock Solution (Use de-gassed solvent) aliquot Aliquot into Amber Vials prep->aliquot stress_conditions Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Control all parameters precisely aliquot->stress_conditions sampling Sample at Predetermined Time Points (t=0, 1, 2, 4h...) stress_conditions->sampling quench Quench/Neutralize Sample sampling->quench hplc Analyze via Validated Stability-Indicating HPLC quench->hplc data_analysis Final Report hplc->data_analysis Calculate % Degradation & Mass Balance

Caption: A robust workflow for a reproducible forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stressing this compound to identify potential degradation products, as recommended by ICH guidelines.[5][21]

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, place 1 mL of the stock solution into a sealed vial. Include a control sample stored at 2-8°C and protected from light.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Keep at 60°C for 48 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep at 80°C for 72 hours (both solid sample and solution).

    • Photolytic Degradation: Expose the solution in a clear vial to light in a photostability chamber (ICH Q1B option 2: overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

  • Sampling & Analysis:

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).

    • For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze using a stability-indicating HPLC method (see Protocol 2).

Summary of Expected Degradation Under Stress Conditions

Stress ConditionReagent/ParameterExpected OutcomePrimary Degradation Product
Acid Hydrolysis 0.1 M HCl, 60°CMinor to moderate degradationThis compound
Base Hydrolysis 0.1 M NaOH, 60°CModerate degradation2-(2-Hydroxyethoxy)benzoic acid (via Cannizzaro-type reaction/oxidation)
Oxidation 3% H₂O₂, RTSignificant degradation2-(2-Hydroxyethoxy)benzoic acid
Thermal 80°CMinor degradation in solid state; moderate in solution2-(2-Hydroxyethoxy)benzoic acid
Photolytic ICH Q1B lightSignificant degradation2-(2-Hydroxyethoxy)benzoic acid and potentially other photoproducts

Protocol 2: Stability-Indicating HPLC-UV Method

This is a general-purpose reverse-phase HPLC method capable of separating the parent compound from its primary oxidative degradant. Method validation is required for specific applications.[14][22]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: 2-(2-Hydroxyethoxy)benzoic acid will elute before the more non-polar parent compound, this compound.

References

Technical Support Center: Resolving Impurities in 2-(2-Hydroxyethoxy)benzaldehyde NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving impurities in the NMR spectra of 2-(2-Hydroxyethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and interpret their experimental results. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both scientific integrity and practical success.

I. Understanding the Molecule: Predicted ¹H NMR of Pure this compound

Before identifying impurities, it is crucial to understand the expected NMR spectrum of the pure target compound. While a publicly available, fully annotated spectrum is not readily found, we can predict the ¹H NMR spectrum of this compound based on established chemical shift principles for substituted benzaldehydes and alkoxy groups.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

PeakChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~10.5s1HAldehyde (-CHO)The aldehydic proton is highly deshielded by the carbonyl group and the aromatic ring.[1]
b~7.85dd1HAromatic (H-6)Ortho to the aldehyde, this proton experiences strong deshielding.
c~7.55ddd1HAromatic (H-4)Para to the aldehyde, deshielded by the ring current.
d~7.10d1HAromatic (H-3)Ortho to the electron-donating ether group, shielded.
e~7.00t1HAromatic (H-5)Meta to both groups, influenced by both.
f~4.20t2HMethylene (-OCH₂)Adjacent to the aromatic ring's oxygen, deshielded.
g~4.00t2HMethylene (-CH₂OH)Adjacent to the hydroxyl group.
h~2.50br s1HHydroxyl (-OH)Chemical shift is variable and depends on concentration and solvent.

II. Frequently Asked Questions (FAQs)

Q1: I see unexpected peaks in the aliphatic region of my ¹H NMR spectrum. What could they be?

A1: The most common aliphatic impurities are residual starting materials or solvents. Look for signals corresponding to:

  • Ethylene Glycol: A singlet around 3.7 ppm in CDCl₃. If present in larger amounts, you might see two triplets for the non-equivalent methylene groups.

  • 2-Chloroethanol: Two triplets, one around 3.8 ppm (-CH₂Cl) and another around 3.7 ppm (-CH₂OH).

  • Solvents: Consult established tables for the chemical shifts of common laboratory solvents like acetone, ethyl acetate, or DMF, which may have been used during synthesis or workup.[2][3]

Q2: My aromatic region looks more complex than expected. What are the likely impurities?

A2: A complex aromatic region often points to unreacted starting material or side-products.

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): This will show a distinct set of aromatic signals and a phenolic hydroxyl proton at a much higher chemical shift (around 11 ppm) due to intramolecular hydrogen bonding with the aldehyde.

  • Over-alkylation Products: It's possible for the newly introduced hydroxyl group to react further, leading to dimers or oligomers of the hydroxyethoxy chain. This would result in more complex, overlapping signals in the 3.5-4.5 ppm region.

  • C-Alkylation Products: While less common, the Williamson ether synthesis can sometimes result in alkylation on the aromatic ring, leading to isomeric impurities.[4]

Q3: The integration of my aldehyde peak is less than one proton. What does this suggest?

A3: A lower integration for the aldehyde proton could indicate the presence of impurities that do not have an aldehyde group, thus skewing the relative integration. It could also suggest partial oxidation of the aldehyde to the corresponding carboxylic acid, 2-(2-hydroxyethoxy)benzoic acid. The carboxylic acid proton would appear as a very broad singlet, often far downfield (>10 ppm).

III. Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common impurities observed in the NMR spectrum of this compound.

Guide 1: Identifying Unreacted Starting Materials

G cluster_sm Potential Starting Material Impurities start Observe unexpected peaks in NMR check_sm Compare with NMR of starting materials: - 2-Hydroxybenzaldehyde - Ethylene Glycol/2-Chloroethanol start->check_sm salicylaldehyde 2-Hydroxybenzaldehyde: - Aromatic signals - Phenolic -OH (~11 ppm) check_sm->salicylaldehyde Aromatic/phenolic impurities ethylene_glycol Ethylene Glycol: - Singlet ~3.7 ppm check_sm->ethylene_glycol Aliphatic impurities purification Purification Strategy: - Aqueous base wash (removes phenol) - Column chromatography salicylaldehyde->purification ethylene_glycol->purification

Causality and Experimental Choices:

The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 2-hydroxybenzaldehyde with a C2-synthon like 2-chloroethanol or ethylene oxide under basic conditions.[5] Incomplete reaction is a common source of impurities.

  • 2-Hydroxybenzaldehyde: Being phenolic, it is acidic and can be removed by washing the organic solution of your product with a mild aqueous base like sodium bicarbonate or dilute sodium hydroxide. This deprotonates the phenol, forming a water-soluble phenoxide salt that partitions into the aqueous layer.

  • Ethylene Glycol: Its high polarity and water solubility mean it can often be removed by washing the organic layer with water or brine.

Experimental Protocol: Aqueous Base Wash

  • Dissolve the crude this compound in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution and shake gently. Caution: Vent the funnel frequently to release any pressure from CO₂ evolution if acidic impurities are present.

  • Allow the layers to separate and drain the aqueous (lower) layer.

  • Repeat the wash with sodium bicarbonate solution.

  • Wash the organic layer with water and then with brine to remove residual salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Guide 2: Resolving Side-Product Impurities

G cluster_side_products Potential Side-Products start Complex NMR with unidentifiable peaks consider_side_reactions Consider Williamson Ether Synthesis Side Reactions start->consider_side_reactions c_alkylation C-Alkylation: - Isomeric aromatic signals - Altered splitting patterns consider_side_reactions->c_alkylation over_alkylation Over-alkylation: - Complex signals at 3.5-4.5 ppm - Reduced integration of -OH consider_side_reactions->over_alkylation purification Purification Strategy: - Column Chromatography (Silica Gel) - Recrystallization c_alkylation->purification over_alkylation->purification

Causality and Experimental Choices:

The phenoxide intermediate in the Williamson ether synthesis is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, side-product).[4] Over-alkylation can occur if the hydroxyl group of the product reacts with another molecule of the alkylating agent.

  • C-Alkylation vs. O-Alkylation: These isomers often have very similar polarities, making separation by simple extraction difficult. Column chromatography is the method of choice here. The subtle differences in polarity between the isomers will allow for their separation on a silica gel stationary phase.

  • Over-alkylation Products: These will have a higher molecular weight and likely a different polarity compared to the desired product. Column chromatography is also effective for removing these impurities.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate), adding the silica, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The choice of eluent polarity is critical and should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

  • Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

IV. Data Summary: NMR Chemical Shifts of Common Impurities

The following table provides a quick reference for the ¹H NMR chemical shifts of potential impurities in common deuterated solvents.[2][3]

ImpurityCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)D₂O (δ, ppm)
2-HydroxybenzaldehydeAromatic: 6.9-7.6, Aldehyde: ~9.9, Phenolic OH: ~11.0Aromatic: 6.8-7.8, Aldehyde: ~10.3, Phenolic OH: ~10.9Aromatic: 6.8-7.7, Aldehyde: ~10.1
Ethylene Glycol~3.7 (s)~3.3 (t), ~4.4 (t, OH)~3.5 (s)
Acetone2.172.092.22
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)1.19 (t), 1.99 (s), 4.03 (q)1.25 (t), 2.08 (s), 4.13 (q)
Dichloromethane5.305.765.45

V. References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. --INVALID-LINK--

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. --INVALID-LINK--

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. --INVALID-LINK--

  • Synthesis and Structural Characterization of 2-(Hydroxyethoxy Substituted)phenyl Benzimidazoles. (2025). ResearchGate. --INVALID-LINK--

  • Williamson ether synthesis. (2023). In Wikipedia. --INVALID-LINK--

  • PrepChem. (2023). Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde. --INVALID-LINK--

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. --INVALID-LINK--

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. --INVALID-LINK--

  • The Williamson Ether Synthesis. (n.d.). --INVALID-LINK--

References

preventing degradation of 2-(2-Hydroxyethoxy)benzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(2-Hydroxyethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. Improper storage can lead to degradation, compromising experimental results and leading to costly setbacks. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent, identify, and address the degradation of this compound.

Introduction: The Challenge of Aldehyde Stability

Aromatic aldehydes, including this compound, are susceptible to a well-documented degradation pathway known as autoxidation.[1][2] This process, primarily driven by atmospheric oxygen, converts the aldehyde functional group into a carboxylic acid.[3][4][5] In the case of this compound, the primary degradation product is 2-(2-Hydroxyethoxy)benzoic acid. This conversion is a free-radical chain reaction that can be accelerated by exposure to light and elevated temperatures.[4][6]

Beyond the principal aldehyde oxidation, the presence of the 2-hydroxyethoxy side chain introduces other potential, albeit less common, degradation routes. These could include oxidation of the terminal hydroxyl group or, under more aggressive conditions, cleavage of the ether linkage.[7] Understanding these potential instabilities is the first step toward effective prevention.

Troubleshooting Guide: A Proactive Approach to Stability

This section is structured in a question-and-answer format to directly address issues you may encounter.

Observation & Initial Checks

Question: My vial of this compound, which was a solid, now appears oily or has a yellowish tint. What could be the cause?

Answer: This is a common indicator of degradation. The pure compound is a solid.[8] The formation of degradation products, particularly the corresponding carboxylic acid, can lead to a change in physical appearance, including becoming oily or discolored. Benzaldehyde itself is known to become yellowish upon keeping as it oxidizes.[5]

  • Immediate Action:

    • Check Storage Conditions: Verify that the compound has been stored under the recommended conditions (see table below). Any deviation, especially prolonged exposure to air or light, is a likely culprit.

    • Perform a Purity Check: If you have access to analytical instrumentation (HPLC, GC), perform a quick purity analysis to confirm the presence of degradation products.

Question: I've noticed a change in the odor of my compound. Is this related to degradation?

Answer: Yes, a change in odor can signify chemical changes. While this compound has a characteristic scent, the formation of 2-(2-Hydroxyethoxy)benzoic acid and other byproducts will alter this profile. Benzoic acid, the degradation product of benzaldehyde, is largely odorless, but other intermediates in the radical oxidation process could have distinct smells.

Investigating Degradation

Question: My experimental results are inconsistent. Could degradation of my starting material be the issue?

Answer: Absolutely. Using a degraded aldehyde in a reaction will lead to lower yields of your desired product and the potential for new, unexpected side products. The aldehyde's reactivity is central to many synthetic transformations; its conversion to a carboxylic acid renders it inactive for these purposes.

  • Troubleshooting Steps:

    • Quantify Purity: Use a validated analytical method (see Protocol 1: HPLC Analysis below) to determine the exact purity of your stock.

    • Review Storage History: Trace the handling and storage history of the vial . Was it left on the bench? Was the cap properly sealed? Was it subjected to numerous freeze-thaw cycles?

    • Test a New Batch: If possible, repeat a small-scale experiment with a fresh, unopened vial of this compound to see if the inconsistency is resolved.

Question: What are the primary factors that accelerate the degradation of this compound?

Answer: The degradation is primarily accelerated by three factors:

  • Oxygen: Atmospheric oxygen is the key reactant in the autoxidation process.[3][8]

  • Light: UV and visible light can initiate and propagate the free-radical chain reaction.[4][6]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[6]

The interplay of these factors can lead to rapid degradation. For instance, a loosely capped vial left on a lab bench exposed to ambient light and temperature is at high risk.

Preventative Measures

Question: How can I prevent degradation during routine laboratory use?

Answer: Good laboratory practice is key.

  • Minimize Exposure: Only unseal the container when you are ready to weigh out the material.

  • Inert Atmosphere: After dispensing, flush the vial headspace with an inert gas like argon or nitrogen before resealing. This displaces oxygen.

  • Aliquot Strategy: For frequently used batches, consider preparing smaller, single-use aliquots. This prevents repeated exposure of the main stock to the atmosphere.

  • Use Appropriate Containers: Always store the compound in amber glass vials to protect it from light.[6][9]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

  • Optimal storage involves refrigeration (2-8°C), under an inert atmosphere (argon or nitrogen), in a tightly sealed, light-proof (amber) container.[10][11]

Q2: I don't have access to an inert gas. What is the next best option?

  • If an inert atmosphere is not possible, ensure the container is sealed as tightly as possible to minimize air exchange. Storing in a desiccator can also help by keeping the environment dry. Minimizing the headspace in the vial can also reduce the amount of available oxygen.[9]

Q3: Can I store this compound in a freezer (-20°C)?

  • While lower temperatures generally slow reaction rates, some aliphatic aldehydes have been observed to form solid trimers (polymers) more rapidly at very low temperatures. While this is less common for aromatic aldehydes, refrigeration at 2-8°C is the standard and recommended practice.

Q4: My compound has already degraded. Can I purify it?

  • Purification is possible, typically via column chromatography, to separate the aldehyde from the more polar carboxylic acid degradation product. However, this requires time and resources, and the purified aldehyde will still be susceptible to future degradation if not stored correctly. It is often more practical to purchase a fresh batch.

Q5: How often should I check the purity of my stored compound?

  • For critical applications, it is advisable to check the purity via HPLC or GC every 6-12 months, or if you observe any physical changes in the material.

Data & Protocols

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2–8°CSlows the rate of oxidation.[10][11]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing autoxidation.[11]
Container Tightly Sealed Amber Glass VialProtects from light and prevents entry of air/moisture.[9]
Handling Minimize exposure to air; aliquot if used frequently.Reduces the opportunity for degradation of the bulk material.
Diagrams of Degradation & Workflow

Here is a simplified diagram illustrating the primary degradation pathway.

G cluster_main Primary Degradation Pathway: Autoxidation cluster_factors Accelerating Factors A This compound B Benzoyl-type Radical A->B + Initiator (Light, Heat) C Peroxy Radical B->C + O2 D Peroxybenzoic Acid Intermediate C->D + H abstraction from another aldehyde E 2-(2-Hydroxyethoxy)benzoic Acid D->E + another aldehyde molecule Oxygen Oxygen (Air) Oxygen->C Light Light (UV/Vis) Light->A Heat Heat Heat->A

Caption: Autoxidation of this compound.

This workflow outlines the steps to take when investigating potential degradation.

workflow start Inconsistent Results or Visual Change Observed check_storage Verify Storage Conditions (Temp, Light, Seal) start->check_storage analyze Perform Purity Analysis (HPLC/GC) check_storage->analyze degraded Purity < 95%? analyze->degraded new_vial Test with a Fresh Vial degraded->new_vial Yes ok Purity OK Investigate Other Experimental Variables degraded->ok No purify Consider Purification (Column Chromatography) new_vial->purify discard Discard and Use New Stock new_vial->discard

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol provides a general method for separating this compound from its primary degradation product, 2-(2-Hydroxyethoxy)benzoic acid.

1. Materials and Reagents:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid (or Formic Acid)

  • Sample of this compound

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of Water:Acetonitrile:Glacial Acetic Acid (e.g., 760:240:5 v/v/v).[12] The exact ratio may need optimization for your specific column and system.

  • The acid is crucial for ensuring the carboxylic acid is protonated and retains well on the column.

  • Filter and degas the mobile phase before use.

3. Sample Preparation:

  • Accurately weigh ~10 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile or mobile phase) to a final concentration of ~1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Isocratic elution with the prepared mobile phase.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detector Wavelength: 254 nm[12][13]

  • Column Temperature: 25°C

5. Data Analysis:

  • The aldehyde will have a specific retention time. The more polar carboxylic acid will typically elute earlier.

  • Integrate the peak areas to determine the relative purity. Purity (%) = (Area of Aldehyde Peak / Total Area of All Peaks) * 100.

Protocol 2: GC-FID Analysis for Purity Assessment

Gas chromatography with a Flame Ionization Detector (GC-FID) is another excellent method for assessing purity.

1. Materials and Reagents:

  • GC system with FID

  • Capillary column suitable for polar analytes (e.g., DB-WAX or similar)

  • Helium or Hydrogen (carrier gas)

  • Sample of this compound

  • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate)

2. Sample Preparation:

  • Prepare a dilute solution of your compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate.

  • Note: For quantitative analysis of the carboxylic acid, derivatization (e.g., to a methyl ester) may be required for better peak shape and volatility, but for a simple purity screen of the aldehyde, it is often not necessary.

3. GC Conditions:

  • Injection Port Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow or linear velocity (e.g., 1.5 mL/min).

  • Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C. Hold for 5-10 minutes. This program will need to be optimized.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.

4. Data Analysis:

  • The aldehyde will elute at a characteristic retention time. Degradation products will appear as separate peaks.

  • Calculate the area percent to estimate purity, similar to the HPLC method.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions with 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(2-Hydroxyethoxy)benzaldehyde. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection and optimization for various chemical transformations involving this versatile molecule. The unique ortho-hydroxyethoxy substituent presents both opportunities for selective transformations and challenges in catalyst stability and reaction outcomes. This resource is structured to address these specific issues in a practical, question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst selection for key reactions involving this compound.

Q1: What are the primary considerations when selecting a catalyst for reactions with this compound?

A1: The primary considerations for catalyst selection are threefold:

  • The Nature of the Transformation: The desired reaction (e.g., hydrogenation, oxidation, C-C coupling) will dictate the class of catalyst to be used.

  • The Influence of the 2-(2-Hydroxyethoxy) Group: This substituent can influence the reaction in several ways:

    • Chelation: The hydroxyl and ether oxygens can coordinate to the metal center of the catalyst, potentially altering its activity and selectivity. This can be beneficial in some cases, leading to enhanced stereocontrol, but it can also lead to catalyst inhibition or deactivation.

    • Steric Hindrance: The ortho-substituent can sterically hinder the approach of reactants to the aldehyde, which may require catalysts with smaller ligands or operation at higher temperatures.

    • Solubility: The hydroxyethoxy group increases the polarity of the molecule, which may necessitate the use of more polar solvents and catalysts that are effective in these media.

  • Potential for Side Reactions: The presence of a primary alcohol and an aldehyde in the same molecule can lead to side reactions such as acetal formation or self-condensation, especially under acidic or basic conditions. The choice of catalyst and reaction conditions should aim to minimize these pathways.

Q2: For a simple reduction of the aldehyde in this compound to an alcohol, what catalyst systems are recommended?

A2: For the selective hydrogenation of the aldehyde to the corresponding diol, 2-(2-hydroxyethoxy)benzyl alcohol, several catalyst systems are effective. The choice depends on the desired reaction conditions and selectivity.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Pd/C H₂ (1-10 atm), RT-50°C, Ethanol/MethanolHigh activity, cost-effective, easily removed by filtration.Can sometimes lead to over-reduction or ether cleavage at higher temperatures and pressures.
PtO₂ (Adam's catalyst) H₂ (1-3 atm), RT, Ethanol/Ethyl AcetateHighly active, effective under mild conditions.More expensive than Pd/C.
Raney Nickel H₂ (1-50 atm), RT-100°C, EthanolCost-effective, high activity.Can be pyrophoric, requires careful handling, may promote side reactions at higher temperatures.
Ru-based catalysts H₂ (1-20 atm), RT-80°C, various solventsOften show high selectivity for the carbonyl group.[1]Can be more expensive than other base metal catalysts.

Q3: Which catalysts are suitable for the Knoevenagel condensation of this compound with active methylene compounds?

A3: The Knoevenagel condensation is a base-catalyzed reaction.[2][3] For this compound, weakly basic catalysts are generally preferred to avoid side reactions like the Cannizzaro reaction.

  • Primary and Secondary Amines: Piperidine, pyrrolidine, and diethylamine are classic and effective catalysts for this transformation.[2][4]

  • Ammonium Salts: Ammonium acetate can also be used as a mild catalyst.[5]

  • Solid Bases: Basic alumina or ion-exchange resins can be employed for easier catalyst removal and product purification.

The choice of catalyst can be influenced by the acidity of the active methylene compound. For less acidic substrates, a slightly stronger base may be required.

Q4: What are the key challenges in performing Suzuki-Miyaura cross-coupling reactions with this compound derivatives (e.g., a halogenated version)?

A4: The main challenges in Suzuki-Miyaura coupling with derivatives of this aldehyde are:

  • Catalyst Inhibition: The hydroxyl group can potentially coordinate to the palladium catalyst and inhibit its activity. Using a base to deprotonate the hydroxyl group prior to the addition of the catalyst can sometimes mitigate this issue.

  • Aldehyde Reactivity: The aldehyde group can undergo side reactions under the basic conditions of the Suzuki coupling, such as aldol condensation.

  • Dehalogenation: A common side reaction in Suzuki couplings is the reduction of the aryl halide, leading to a dehalogenated byproduct.[6] This can be minimized by careful selection of the palladium catalyst, ligand, and base.[6]

For successful Suzuki coupling, a robust palladium catalyst system with appropriate ligands (e.g., phosphine-based ligands like PPh₃ or more specialized Buchwald or Fu ligands) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is crucial.[7][8][9][10]

II. Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during reactions with this compound.

Guide 1: Low or No Conversion

Issue: The reaction stalls or shows minimal conversion of the starting material.

Troubleshooting_Low_Conversion Start Low/No Conversion Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Purity Are starting materials pure? Start->Check_Purity Catalyst_Inactive Catalyst Inactive/Poisoned Check_Catalyst->Catalyst_Inactive Yes Conditions_Suboptimal Suboptimal Temperature, Pressure, or Time Check_Conditions->Conditions_Suboptimal Yes Purity_Issue Impurities in Starting Material or Solvent Check_Purity->Purity_Issue Yes Solution_Catalyst Solution: - Use fresh catalyst. - Consider catalyst poisoning by the hydroxyethoxy group. - Increase catalyst loading. Catalyst_Inactive->Solution_Catalyst Solution_Conditions Solution: - Increase temperature or pressure (for hydrogenations). - Extend reaction time. - Monitor reaction by TLC/GC. Conditions_Suboptimal->Solution_Conditions Solution_Purity Solution: - Purify starting material. - Use anhydrous and high-purity solvents. Purity_Issue->Solution_Purity

Caption: Decision workflow for troubleshooting low or no reaction conversion.

Guide 2: Catalyst Deactivation

Issue: The reaction starts but then slows down or stops before completion, suggesting catalyst deactivation.

Troubleshooting_Catalyst_Deactivation Start Catalyst Deactivation Suspected Poisoning Poisoning Start->Poisoning Sintering Sintering (Thermal Degradation) Start->Sintering Fouling Fouling/Coking Start->Fouling Chelation_Poisoning Chelation by hydroxyethoxy group Poisoning->Chelation_Poisoning High_Temp High reaction temperature Sintering->High_Temp Side_Products Polymerization or side product deposition Fouling->Side_Products Solution_Poisoning Solution: - Use a ligand that binds more strongly to the catalyst. - Protect the hydroxyl group. - Use a different metal catalyst less prone to chelation. Chelation_Poisoning->Solution_Poisoning Solution_Sintering Solution: - Lower the reaction temperature. - Use a catalyst with a more thermally stable support. High_Temp->Solution_Sintering Solution_Fouling Solution: - Optimize reaction conditions to minimize side reactions. - Use a catalyst with larger pores. Side_Products->Solution_Fouling

Caption: Identifying and mitigating common catalyst deactivation pathways.[11][12][13][14]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Catalyst Screening for the Hydrogenation of this compound

This protocol outlines a parallel screening approach to identify the optimal catalyst for the selective reduction of the aldehyde.

Materials:

  • This compound

  • Anhydrous ethanol

  • Hydrogen gas (high purity)

  • Catalysts: 5% Pd/C, 10% Pd/C, PtO₂, Raney Ni, 5% Ru/C

  • Multi-well reactor block or parallel synthesizer

  • GC-MS or HPLC for analysis

Procedure:

  • Preparation: In an inert atmosphere (glovebox or under argon), weigh 10 mg of each catalyst into separate reaction vials.

  • Substrate Addition: Prepare a stock solution of this compound in anhydrous ethanol (e.g., 0.1 M). Add 1 mL of this solution to each reaction vial.

  • Reaction Setup: Seal the reaction vials and place them in the reactor block.

  • Hydrogenation: Purge the reactor with hydrogen gas three times, then pressurize to the desired pressure (e.g., 3 atm).

  • Reaction: Stir the reactions at room temperature for a set time (e.g., 4 hours).

  • Analysis: After the reaction time, carefully vent the reactor and purge with nitrogen. Take a small aliquot from each vial, filter through a syringe filter, and analyze by GC-MS or HPLC to determine the conversion and selectivity.

  • Optimization: Based on the results, the most promising catalyst can be selected for further optimization of reaction conditions (temperature, pressure, solvent, and catalyst loading).

Protocol 2: Optimization of a Suzuki-Miyaura Coupling Reaction

This protocol describes the optimization of a Suzuki-Miyaura coupling using a halogenated derivative of this compound as an example.

Materials:

  • 2-Bromo-6-(2-hydroxyethoxy)benzaldehyde (example substrate)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if needed, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Schlenk flask or microwave vials

  • TLC plates and developing chamber

  • Purification supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and base (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., 2 mol %) and ligand (if used, e.g., 4 mol %).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

IV. Visualization of Reaction Pathways

The following diagrams illustrate the catalytic cycles for key transformations.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_Aryl Ar-Pd(II)-X L_n Ox_Add->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-Ar' Red_Elim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9]

V. References

  • Benchchem. (n.d.). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. Retrieved from --INVALID-LINK--

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--

  • Organic Letters. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. ACS Publications. Retrieved from --INVALID-LINK--

  • Frontier, A. (n.d.). Failed Reaction: FAQ. University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Heck reaction. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from --INVALID-LINK--

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Palladium-Catalyzed ortho-C-H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Knoevenagel Condensation. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from --INVALID-LINK--

  • ACS Publications. (2025). Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration. Chemical Reviews. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). ortho‐C−H alkoxycarbonylation of benzaldehydes. Retrieved from --INVALID-LINK--

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from --INVALID-LINK--

  • de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen. Retrieved from --INVALID-LINK--

  • MDPI. (2024). Electrocatalytic Oxidation of Benzaldehyde on Gold Nanoparticles Supported on Titanium Dioxide. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Retrieved from --INVALID-LINK--

  • Intertek. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). ortho‐Hydroxylation of benzaldehyde using transient directing group. Retrieved from --INVALID-LINK--

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Results of the reduction of benzaldehyde at different hydrogen pressure. Retrieved from --INVALID-LINK--

  • PMC. (2018). HOTf-Catalyzed Alkyl-Heck-type Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4876402A - Improved aldehyde hydrogenation process. Retrieved from --INVALID-LINK--

  • PMC. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction pathway associated with benzaldehyde hydrogenation. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (a) Catalytic hydrogenation‐cyclization of 2‐nitrobenzaldehyde over.... Retrieved from --INVALID-LINK--

  • PMC. (n.d.). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Guide for 2-(2-Hydroxyethoxy)benzaldehyde Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(2-Hydroxyethoxy)benzaldehyde in their assays. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimental workflows. By understanding the underlying scientific principles, you can effectively troubleshoot and optimize your assays for robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, offering detailed explanations and actionable protocols.

Section 1: Compound Handling and Preparation

Question 1: I'm observing precipitate in my stock solution or after diluting it into my aqueous assay buffer. What's causing this and how can I fix it?

Answer:

This is a common issue related to the solubility of this compound and similar aromatic aldehydes.

Causality: this compound, like many salicylaldehyde derivatives, possesses aromatic rings which contribute to its hydrophobic nature.[1] This inherent hydrophobicity leads to poor solubility in aqueous solutions. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can "crash out" or precipitate if its concentration exceeds its solubility limit in the final aqueous environment.

Troubleshooting Workflow:

start Precipitate Observed solubility Issue: Poor Aqueous Solubility start->solubility cosolvent Step 1: Optimize Co-solvent Concentration solubility->cosolvent Initial Approach ph_adjust Step 2: pH Adjustment cosolvent->ph_adjust If precipitation persists success Resolution: Compound Solubilized cosolvent->success Successful surfactant Step 3: Use of Surfactants ph_adjust->surfactant If still unresolved ph_adjust->success Successful surfactant->success Successful

Caption: Troubleshooting workflow for solubility issues.

Detailed Protocols:

  • Step 1: Co-solvent Optimization:

    • Dimethyl sulfoxide (DMSO) is a standard choice for preparing a concentrated stock solution.[1]

    • Crucially, ensure the final concentration of DMSO in your assay is typically ≤ 0.5-1% (v/v) to prevent solvent-induced artifacts or cytotoxicity. [1]

    • When diluting, add the aqueous buffer to your stock solution slowly while gently vortexing. This gradual change in solvent polarity can help keep the compound in solution.

  • Step 2: pH Adjustment:

    • The solubility of some salicylaldehyde derivatives can be influenced by the pH of the buffer due to ionizable functional groups.

    • Perform a systematic pH screening of your buffer system (e.g., in 0.5 pH unit increments) to identify the optimal pH for solubility without compromising the biological activity of your system.

  • Step 3: Surfactant Use:

    • Non-ionic surfactants like Tween-80 or Pluronic F-127 can be added to the assay medium at low concentrations (e.g., 0.01-0.1%) to help emulsify and stabilize the hydrophobic compound.[1] Be sure to run a vehicle control with the surfactant alone to ensure it doesn't interfere with your assay.

Question 2: How should I properly store this compound to ensure its stability?

Answer:

Proper storage is critical to maintain the integrity of the compound.

Key Storage Recommendations:

ParameterRecommendationRationale
Temperature Store in a refrigerator (2-8°C) or as recommended on the product label.[2][3]Low temperatures slow down potential degradation reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[2]Minimizes oxidation.
Light Protect from light by using an amber vial or storing in the dark.[4]Aromatic aldehydes can be light-sensitive and may undergo photochemical reactions.
Moisture Keep the container tightly closed in a dry environment.[2][4]The compound is sensitive to moisture.

For Solutions:

  • Prepare fresh solutions for each experiment if possible.

  • If storing stock solutions (e.g., in DMSO), aliquot into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[5] Store at -20°C or -80°C for long-term stability.

Section 2: Assay Performance and Data Interpretation

Question 3: I'm observing high background noise or a false positive signal in my assay. What are the potential causes?

Answer:

High background or false positives in assays involving aromatic aldehydes can stem from the inherent reactivity of the aldehyde functional group.

Causality: Aldehydes are electrophilic and can react non-specifically with nucleophilic residues (like cysteine and lysine) on proteins, potentially altering their function and leading to off-target effects.[5] This chemical reactivity can interfere with assay components, leading to a signal that is not due to the specific biological interaction being studied.[5]

Troubleshooting Diagram:

start High Background/ False Positive reactivity Cause: Non-specific Chemical Reactivity start->reactivity counterscreen Step 1: Run No-Enzyme/ No-Cell Control reactivity->counterscreen Initial Check thiol Step 2: Add Thiol Scavenger (e.g., DTT) counterscreen->thiol If signal persists result Interpretation: Distinguish True Hit from Artifact counterscreen->result time_course Step 3: Perform Time-Course Experiment thiol->time_course Further Confirmation thiol->result time_course->result

Caption: Strategy to identify non-specific assay interference.

Experimental Protocols:

  • Protocol 1: No-Enzyme/No-Cell Control

    • Set up your standard assay reaction.

    • In a parallel well or tube, include all assay components except the biological target (e.g., the enzyme or cells).

    • Add this compound to this control well.

    • Measure the signal.

    • Interpretation: A significant signal in the absence of the biological target suggests direct interference of the compound with the detection reagents or assay buffer.

  • Protocol 2: Thiol Scavenger Counter-Screen

    • Dithiothreitol (DTT) is a common thiol-containing reducing agent.

    • Set up your assay with and without the addition of a high concentration of DTT (e.g., 10-100 µM).

    • Interpretation: If the signal generated by this compound is significantly reduced in the presence of DTT, it strongly suggests that the compound is acting as a thiol-reactive species, and the observed activity may be an artifact.[5]

Question 4: My assay results are not reproducible, showing significant well-to-well or day-to-day variability. How can I improve consistency?

Answer:

Poor reproducibility is a multifaceted problem that requires a systematic approach to diagnose.

Key Areas for Investigation:

  • Reagent Stability and Handling:

    • Compound Degradation: As discussed in Question 2, ensure proper storage and handling of this compound. Prepare fresh dilutions from a stable stock for each experiment.

    • Enzyme/Cell Viability: Inconsistent handling of biological reagents is a major source of variability. Ensure consistent cell passage numbers, density, and viability. Aliquot enzymes to avoid repeated freeze-thaw cycles.[6][7]

  • Pipetting and Dispensing Accuracy:

    • Manual pipetting, especially of small volumes, can introduce significant errors.[8]

    • Best Practice: Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. For high-throughput applications, consider using automated liquid handlers to minimize human error and improve precision.[8]

  • Environmental and Incubation Conditions:

    • Minor variations in incubation time, temperature, and CO2 levels (for cell-based assays) can impact results.[8]

    • Best Practice: Use a calibrated incubator and be precise with incubation timings. Allow plates to equilibrate to the correct temperature before adding reagents.

Systematic Troubleshooting Table:

SymptomPotential Root CauseCorrective Action
Late Ct values (qPCR) or low signal (ELISA/enzymatic) for positive controls Degraded reagents (enzyme, antibody, compound); Pipetting error in standards.Use a fresh aliquot of reagents. Recalibrate pipettes. Prepare fresh standards.[6]
High variability across a 96/384-well plate Inconsistent cell seeding; "Edge effects" due to uneven temperature or evaporation.Ensure a homogenous cell suspension before seeding. Fill outer wells with sterile buffer/media to minimize evaporation.
Day-to-day variability in IC50/EC50 values Inconsistent reagent preparation; Variation in cell passage number or health.Standardize all reagent preparation protocols. Use cells within a defined passage number range. Monitor cell viability.[7]

References

Technical Support Center: High-Purity Synthesis of 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Hydroxyethoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals aiming to refine their synthetic methods to achieve high purity. We will explore the nuances of the Williamson ether synthesis for this specific target, focusing on common challenges and providing practical, field-tested solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, purification, and analysis of this compound, providing the foundational knowledge for successful method development.

Question 1: What is the most reliable and scalable method for synthesizing this compound?

Answer: The Williamson ether synthesis is the most robust and widely employed method for preparing this and similar aryl ethers.[1][2] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the sodium or potassium salt of salicylaldehyde (a phenoxide) acts as a nucleophile to attack an electrophilic alkylating agent, such as 2-chloroethanol or 2-bromoethanol.[1][3]

The core reasons for its preference are:

  • High Reliability: It is a well-understood and predictable reaction.

  • Versatility: It works well for a broad range of substrates.[1]

  • Scalability: The procedure is readily adaptable for both laboratory and industrial-scale synthesis.[1]

The general reaction is: Salicylaldehyde (deprotonated) + 2-Haloethanol → this compound

Question 2: How do I choose the optimal base, solvent, and alkylating agent?

Answer: The choice of reagents is critical for maximizing yield and minimizing side reactions.

  • Base Selection: The base's role is to deprotonate the phenolic hydroxyl group of salicylaldehyde to form the more nucleophilic phenoxide ion.

    • Strong Bases (e.g., NaH, KH): Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they deprotonate the phenol irreversibly and quantitatively.[3][4] This is often performed in an aprotic solvent like THF or DMF.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Anhydrous potassium carbonate or cesium carbonate are milder, safer alternatives that are highly effective, especially in polar aprotic solvents like DMF or acetonitrile at elevated temperatures.[3] They are often preferred in industrial settings for safety and cost reasons.

  • Solvent Selection: The solvent influences reaction rate and the pathway of competing reactions.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are highly recommended.[3] They effectively solvate the cation (K⁺ or Na⁺) while leaving the phenoxide nucleophile relatively free, accelerating the SN2 reaction. They also help suppress C-alkylation side reactions.[5]

  • Alkylating Agent: 2-chloroethanol or 2-bromoethanol are common choices. While 2-bromoethanol is more reactive, 2-chloroethanol is often sufficient and more cost-effective. The use of a primary halide is crucial, as secondary or tertiary halides are prone to E2 elimination side reactions, which would reduce the yield.[1][4]

Question 3: What analytical techniques are essential for confirming the purity and structure of the final product?

Answer: A combination of chromatographic and spectroscopic methods is required for unambiguous characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[6][7] A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile or water/methanol mobile phase) can effectively separate the product from starting materials and by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The spectra will clearly show the presence of the ethoxy bridge, the aromatic protons, the aldehyde proton, and the terminal hydroxyl group, confirming successful synthesis.

TechniquePurposeKey Observables
¹H NMR Structural ElucidationSignals for aldehyde proton (~10 ppm), aromatic protons (6.8-7.8 ppm), -OCH₂CH₂O- protons (~4.0-4.2 ppm), and terminal -OH proton.
¹³C NMR Structural ConfirmationSignals for carbonyl carbon (~190 ppm), aromatic carbons, and ethoxy carbons.
HPLC Purity AssessmentA single major peak for the product, with impurity peaks quantified by area percentage.
GC-MS Impurity ID & MWConfirms product molecular weight (166.17 g/mol ) and identifies volatile impurities.[8]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: My reaction yield is consistently low or the reaction fails to proceed to completion.

  • Potential Cause 1: Ineffective Deprotonation. The phenolic proton of salicylaldehyde is acidic, but requires a sufficiently strong base for complete deprotonation. If using a weaker base like K₂CO₃, the equilibrium may not fully favor the phenoxide.

    • Solution:

      • Ensure the base (e.g., K₂CO₃) is finely powdered and thoroughly dried to maximize its surface area and reactivity.

      • If using K₂CO₃, increase the reaction temperature to 80-100 °C in DMF to drive the reaction forward.

      • For a more definitive approach, switch to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[3] Add the salicylaldehyde to the NaH suspension first and allow it to stir for 30-60 minutes to ensure complete formation of the phenoxide before adding the 2-chloroethanol.

  • Potential Cause 2: Moisture in the Reaction. Water can consume the strong base and hydrolyze the alkylating agent.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Problem 2: The purified product is contaminated with unreacted salicylaldehyde.

  • Potential Cause: Incomplete Reaction or Insufficient Alkylating Agent. The reaction may not have been run long enough, at a high enough temperature, or with a slight excess of the alkylating agent.

    • Solution 1 (Reaction Optimization): Increase the reaction time and/or temperature. Use a slight molar excess (1.1-1.2 equivalents) of 2-chloroethanol to ensure all the salicylaldehyde phenoxide is consumed. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the salicylaldehyde spot has completely disappeared.

    • Solution 2 (Workup Modification): This is the most common and effective solution. During the aqueous workup, wash the organic layer (e.g., ethyl acetate or dichloromethane) with a dilute aqueous base solution, such as 5% NaOH or 1M Na₂CO₃.[5] The basic wash will deprotonate the acidic phenolic hydroxyl of the unreacted salicylaldehyde, converting it into its water-soluble sodium salt, which is then extracted into the aqueous layer. The desired ether product, lacking an acidic proton, will remain in the organic layer.

Problem 3: I observe multiple unidentified spots on my TLC plate, leading to a complex mixture.

  • Potential Cause 1: C-Alkylation Side Reaction. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[1][3]

    • Solution: Favor O-alkylation by using a polar aprotic solvent like DMF or DMSO.[3][5] These solvents are poor at solvating the phenoxide anion, leaving it highly reactive and promoting attack at the more accessible oxygen atom.

  • Potential Cause 2: Elimination (E2) Side Reaction. The base can deprotonate the 2-chloroethanol, leading to an E2 elimination to form ethylene oxide, which can then polymerize or react further. This is more prevalent with sterically hindered halides, but can occur with primary halides at high temperatures with very strong, bulky bases.[4]

    • Solution: Use a non-bulky base (K₂CO₃, NaH). Avoid excessively high temperatures. A controlled temperature of 80-90 °C is typically sufficient in DMF.

Experimental Workflow & Protocols

To ensure reproducibility and high purity, follow a structured experimental workflow.

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep Dry Glassware & Reagents (Salicylaldehyde, K₂CO₃, Anhydrous DMF) rxn Combine Salicylaldehyde, K₂CO₃ in DMF Heat to 80-90°C under N₂ Add 2-Chloroethanol dropwise Monitor by TLC prep->rxn Inert Atmosphere workup Cool to RT Quench with Water Extract with Ethyl Acetate Wash with 5% NaOH (aq) Wash with Brine rxn->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) Filter Evaporate Solvent workup->dry purify Purify Crude Product via Silica Gel Column Chromatography dry->purify Crude Product analyze Combine Pure Fractions Evaporate Solvent Characterize by NMR, HPLC, MS purify->analyze Pure Product

Caption: High-level workflow for the synthesis and purification of this compound.

Protocol: Synthesis via Williamson Etherification
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol) and anhydrous potassium carbonate (16.9 g, 122.8 mmol, 1.5 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Initiation: Begin stirring and flush the system with nitrogen. Heat the mixture to 80 °C in an oil bath.

  • Reagent Addition: Once the temperature has stabilized, add 2-chloroethanol (7.25 g, 90.1 mmol, 1.1 equiv.) dropwise over 15 minutes using a syringe.

  • Reaction Monitoring: Maintain the temperature at 80-90 °C and stir the reaction for 6-12 hours. Monitor the disappearance of salicylaldehyde by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 300 mL of cold deionized water and stir.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with 100 mL of ethyl acetate.

    • Combine the organic layers and wash once with 100 mL of 5% NaOH solution to remove any unreacted salicylaldehyde.

    • Wash the organic layer once with 100 mL of water, followed by once with 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be purified further.

Protocol: Purification by Column Chromatography
  • Preparation: Prepare a silica gel slurry in a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and pack a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) by slowly increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 40% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a pure solid or oil. The product is reported as a solid with a melting point of 88-90 °C.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(2-Hydroxyethoxy)benzaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and divergent reactivity of ortho-, meta-, and para-substituted (2-Hydroxyethoxy)benzaldehydes, supported by mechanistic insights and representative experimental protocols.

Introduction: The Critical Role of Isomeric Position in Molecular Reactivity

In the landscape of drug discovery and materials science, the precise spatial arrangement of functional groups on an aromatic scaffold is a fundamental determinant of a molecule's physicochemical properties, biological activity, and chemical reactivity. Positional isomers, while sharing the same molecular formula, can exhibit profoundly different behaviors due to subtle variations in electronic effects, steric hindrance, and non-covalent intramolecular interactions.

This guide provides an in-depth comparative analysis of 2-(2-Hydroxyethoxy)benzaldehyde and its meta- and para-isomers. These compounds serve as versatile intermediates, yet their utility in synthesis is dictated by the reactivity of the aldehyde functional group, which is significantly modulated by the position of the hydroxyethoxy substituent. We will dissect the structural nuances that govern their reactivity in key synthetic transformations, providing both theoretical grounding and practical, field-proven experimental protocols to guide your research.

Molecular Structure and Electronic Landscape

The reactivity of the benzaldehyde core is primarily governed by the electrophilicity of the carbonyl carbon. The interplay between the electron-withdrawing aldehyde group (-CHO) and the electronically complex 2-hydroxyethoxy group (-OCH₂CH₂OH) creates a unique electronic profile for each isomer.

The 2-hydroxyethoxy group exerts two opposing electronic effects:

  • Mesomeric (Resonance) Effect (+M): The oxygen atom directly attached to the ring can donate a lone pair of electrons into the aromatic π-system, increasing electron density, particularly at the ortho and para positions. This is a powerful activating effect.

  • Inductive Effect (-I): Due to its electronegativity, the oxygen atom withdraws electron density from the ring through the sigma bond. This is a weaker, deactivating effect.

Overall, the resonance effect dominates, making the 2-hydroxyethoxy group an activating, ortho, para-director for electrophilic aromatic substitution.[1][2]

dot graph Isomer_Structures { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Ortho Isomer ortho [pos="0,0!", image="httpsis.chem.wisc.edu/Canvas/Courses/345-020_Fall_2020/Unique_Images_for_Quizzes/Aldehydes_and_Ketones/2-(2-Hydroxyethoxy)benzaldehyde.png", label=""]; ortho_label [pos="0,-1.5!", shape=plaintext, label="this compound\n(ortho-isomer)"];

// Meta Isomer meta [pos="4,0!", image="httpsis.chem.wisc.edu/Canvas/Courses/345-020_Fall_2020/Unique_Images_for_Quizzes/Aldehydes_and_Ketones/3-(2-Hydroxyethoxy)benzaldehyde.png", label=""]; meta_label [pos="4,-1.5!", shape=plaintext, label="3-(2-Hydroxyethoxy)benzaldehyde\n(meta-isomer)"];

// Para Isomer para [pos="8,0!", image="httpsis.chem.wisc.edu/Canvas/Courses/345-020_Fall_2020/Unique_Images_for_Quizzes/Aldehydes_and_Ketones/4-(2-Hydroxyethoxy)benzaldehyde.png", label=""]; para_label [pos="8,-1.5!", shape=plaintext, label="4-(2-Hydroxyethoxy)benzaldehyde\n(para-isomer)"]; } Caption: Chemical structures of the three positional isomers.

The Unique Case of the Ortho Isomer: Intramolecular Hydrogen Bonding

The most significant structural feature distinguishing the ortho-isomer is its capacity for intramolecular hydrogen bonding (IHB). The terminal hydroxyl proton can form a hydrogen bond with the lone pair of the carbonyl oxygen, creating a stable six-membered pseudo-ring.[3][4][5] This non-covalent interaction has profound consequences for reactivity:

  • Reduced Carbonyl Electrophilicity: The hydrogen bond donates electron density to the carbonyl oxygen, which in turn reduces the partial positive charge (δ+) on the carbonyl carbon. This makes the aldehyde group less electrophilic and thus less susceptible to nucleophilic attack.[6]

  • Conformational Rigidity: The IHB locks the aldehyde and hydroxyethoxy groups in a planar conformation, which can influence steric accessibility to the reaction center.

Intramolecular_Hydrogen_Bonding cluster_ortho This compound cluster_explanation Effect of IHB img A Hydroxyl group proton (H-bond donor) C Stable 6-membered pseudo-ring A->C Forms B Carbonyl oxygen (H-bond acceptor) B->C D Reduced electrophilicity (δ+) at carbonyl carbon C->D Leads to

Comparative Reactivity Analysis

The structural differences outlined above translate directly into distinct reactivity profiles. We will explore this through two fundamental reaction classes for aldehydes: nucleophilic addition and electrophilic aromatic substitution.

Nucleophilic Addition Reactions

The quintessential reaction of an aldehyde is the addition of a nucleophile to the carbonyl carbon. The rate of this reaction is highly sensitive to the electrophilicity of this carbon.[7] Electron-withdrawing groups enhance reactivity, while electron-donating groups retard it.

Predicted Reactivity Order (Highest to Lowest): 4-isomer > 3-isomer >> 2-isomer

  • Para-isomer: The electron-donating resonance effect of the ether oxygen is maximized at the para position, but it does not directly affect the electron-withdrawing aldehyde. The primary influence is the deactivating inductive effect, making the carbonyl slightly more electrophilic than in the meta-isomer, where resonance effects can play a more complex role. More importantly, electron-withdrawing substituents in the para position are known to significantly accelerate nucleophilic additions like the Wittig reaction.[7]

  • Meta-isomer: The substituent's resonance effect does not extend to the meta position, leaving the inductive effect as the main electronic influence. The reactivity is generally considered intermediate.[8]

  • Ortho-isomer: Despite the proximity of the electron-withdrawing ether oxygen, the formation of the intramolecular hydrogen bond significantly reduces the carbonyl carbon's electrophilicity. This "shielding" effect makes the ortho-isomer the least reactive of the three towards nucleophiles.

This trend is well-documented for substituted benzaldehydes in reactions like the Wittig Reaction and Reductive Amination .[7][9][10]

IsomerKey Structural FeatureElectronic Effect on CarbonylPredicted Reactivity in Nucleophilic Addition
2-(ortho) Intramolecular Hydrogen BondingStrongly Decreased ElectrophilicityLowest
3-(meta) Inductive Effect (-I) DominatesModerately Increased ElectrophilicityIntermediate
4-(para) Resonance (+M) and Inductive (-I)Highest ElectrophilicityHighest
Caption: Summary of factors influencing nucleophilic addition reactivity.
Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich benzene ring. The outcome is governed by the combined directing effects of the substituents already present.[11][12]

  • -OCH₂CH₂OH group: Activating and ortho, para-directing.

  • -CHO group: Deactivating and meta-directing.

The interplay of these effects leads to different product distributions for each isomer.

  • 2-isomer: The powerful ortho, para-directing ether group will direct incoming electrophiles to positions 4 and 6. The deactivating aldehyde group will disfavor substitution at position 3 and 5. Therefore, substitution is strongly favored at the 4- and 6-positions .

  • 3-isomer: The directing effects are synergistic. The ether group directs to positions 2, 4, and 6, while the aldehyde group directs to position 5. The most activated positions are 2, 4, and 6 , making them the primary sites of attack.

  • 4-isomer: The ether group directs to positions 2 and 6 (ortho to it), while the aldehyde group directs to positions 3 and 5 (meta to it). Since the ether is a stronger activating group, substitution will preferentially occur at the 3- and 5-positions .

Experimental Protocols & Validation

To provide a practical framework for comparing these isomers, we present standardized protocols for two key reactions. These protocols are designed as self-validating systems, with clear steps for reaction monitoring and product isolation.

Protocol: Comparative Wittig Reaction

The Wittig reaction is a robust method for forming alkenes and serves as an excellent probe for carbonyl electrophilicity.[9][13][14] A higher reaction rate corresponds to a more electrophilic aldehyde.

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Prepare 3 parallel reactions (one for each isomer) B Dissolve benzyltriphenylphosphonium chloride in anhydrous THF A->B C Add n-BuLi dropwise at 0°C to form red ylide solution B->C D Add solution of benzaldehyde isomer (ortho, meta, or para) to ylide C->D E Stir at room temperature D->E F Monitor reaction progress by TLC (disappearance of aldehyde) E->F G Quench with saturated NH4Cl (aq) F->G H Extract with diethyl ether G->H I Dry organic layer (Na2SO4), filter, concentrate H->I J Analyze crude product by 1H NMR to determine conversion rate I->J

Methodology:

  • Ylide Preparation: In three separate flame-dried flasks under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF. Cool the suspensions to 0°C in an ice bath.

  • Add n-butyllithium (1.05 eq) dropwise to each flask. Stir for 1 hour at 0°C. The formation of a deep red or orange color indicates the formation of the phosphorus ylide.

  • Reaction: Prepare separate solutions of 2-, 3-, and 4-(2-hydroxyethoxy)benzaldehyde (1.0 eq) in anhydrous THF.

  • Add the respective aldehyde solution dropwise to each of the ylide-containing flasks at 0°C.

  • Remove the ice baths and allow the reactions to stir at room temperature.

  • Monitoring: At 15-minute intervals, withdraw a small aliquot from each reaction, quench with a drop of water, and analyze by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent.

  • Data Collection: Record the time required for the complete consumption of the starting aldehyde in each reaction. The expected time will be: para < meta << ortho .

  • Workup: Upon completion, quench each reaction by slowly adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the resulting stilbene derivatives by column chromatography. Characterize by ¹H NMR and ¹³C NMR.

Protocol: Comparative Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[15][16] It involves the formation of an imine intermediate, followed by its reduction. The initial imine formation is the rate-limiting step and is dependent on the aldehyde's reactivity.

Methodology:

  • Reaction Setup: In three separate round-bottom flasks, dissolve each (2-hydroxyethoxy)benzaldehyde isomer (1.0 eq) in methanol.

  • Add benzylamine (1.1 eq) to each flask, followed by acetic acid (0.1 eq) as a catalyst.

  • Stir the mixtures at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the flasks to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to each flask, controlling any effervescence.

  • Monitoring: Allow the reactions to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC for the disappearance of the imine intermediate.

  • Workup: Quench the reactions by slowly adding 1M HCl until the pH is acidic. Remove the methanol under reduced pressure.

  • Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude secondary amine.

  • Analysis: Compare the yields of the purified products obtained via column chromatography. The expected yield trend will mirror the reactivity: para > meta > ortho .

Conclusion and Outlook

The reactivity of (2-hydroxyethoxy)benzaldehyde is exquisitely sensitive to the isomeric position of the substituent.

  • The para-isomer is the most reactive towards nucleophiles due to the favorable electronic and steric profile of its carbonyl group.

  • The meta-isomer displays intermediate reactivity, governed primarily by the inductive effect of the substituent.

  • The ortho-isomer is significantly deactivated due to the formation of a strong intramolecular hydrogen bond, which shields the carbonyl carbon from nucleophilic attack.

These fundamental differences are critical for synthetic planning. For reactions requiring a highly electrophilic aldehyde, such as complex multi-component reactions or rapid imine formations, the 4-isomer is the substrate of choice. Conversely, the 2-isomer offers unique opportunities where its reduced reactivity can be leveraged for selective transformations in the presence of other electrophilic sites, or where its conformationally locked structure can be used to direct the stereochemical outcome of a reaction. Understanding these nuances allows researchers to select the optimal isomer, minimize side reactions, and rationally design synthetic pathways to complex molecular targets.

References

biological activity of 2-(2-Hydroxyethoxy)benzaldehyde derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced understanding of structure-activity relationships is paramount. Benzaldehyde and its derivatives have long been a subject of interest due to their wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 2-(2-Hydroxyethoxy)benzaldehyde against its parent compound. By synthesizing data from multiple studies, we aim to elucidate how structural modifications influence efficacy in antifungal, antimicrobial, antioxidant, and cytotoxic applications.

Introduction: The Therapeutic Potential of Benzaldehyde Scaffolds

Benzaldehyde, a simple aromatic aldehyde, serves as a foundational structure for a multitude of compounds with significant biological properties.[1] Its derivatives have garnered attention for their potential as antimicrobial, antifungal, and anticancer agents.[1][2] The introduction of various substituents to the benzene ring can dramatically alter the compound's electronic and steric properties, thereby modulating its interaction with biological targets.[2] This guide focuses on derivatives of this compound, exploring how modifications to this parent structure impact its biological profile.

Antifungal Activity: Targeting Fungal Cell Integrity and Redox Homeostasis

Several studies have demonstrated the potent antifungal activity of benzaldehyde derivatives, often attributed to their ability to disrupt cellular antioxidation systems and cell wall integrity.[2][3]

Structure-Activity Relationship in Antifungal Efficacy

A key determinant of the antifungal activity of benzaldehyde derivatives is the substitution pattern on the aromatic ring. Research consistently indicates that the presence of an ortho-hydroxyl group significantly enhances antifungal potency.[2][4] This enhancement is attributed to the ability of the hydroxyl group to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that are detrimental to fungal cells.[2]

While direct comparative data for a series of this compound derivatives is limited, studies on structurally related hydroxy and methoxy benzaldehydes provide valuable insights. For instance, 2-hydroxy-4-methoxybenzaldehyde has been identified as a potent antifungal agent that targets cell wall integrity.[3]

Mechanism of Action: Disruption of Fungal Defenses

The antifungal mechanism of many benzaldehyde derivatives involves the targeting of cellular antioxidation components in fungi, such as superoxide dismutases and glutathione reductase.[2][5] By disrupting these defense mechanisms, the compounds render the fungal cells more susceptible to oxidative stress.[2]

Furthermore, certain benzaldehyde derivatives can act as chemosensitizing agents, enhancing the efficacy of conventional antifungal drugs.[2][3] For example, 2-hydroxy-4-methoxybenzaldehyde has been shown to work synergistically with monoterpenoid phenols to disrupt the fungal cell wall.[3]

Antifungal_Mechanism cluster_0 Benzaldehyde Derivative cluster_1 Fungal Cell Benzaldehyde This compound Derivative Antioxidation Disruption of Antioxidation System (e.g., SOD, GR) Benzaldehyde->Antioxidation Inhibits CellWall Impairment of Cell Wall Integrity Benzaldehyde->CellWall Damages ROS Increased ROS Production Antioxidation->ROS Leads to Apoptosis Fungal Cell Death CellWall->Apoptosis ROS->Apoptosis

Caption: Proposed antifungal mechanism of this compound derivatives.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The antimicrobial properties of benzaldehyde derivatives extend to a range of bacteria. The efficacy of these compounds is, again, closely tied to their chemical structure.

Comparative Antimicrobial Potency

Studies on various substituted benzaldehydes have demonstrated their potential against both Gram-positive and Gram-negative bacteria.[6] For instance, 2-hydroxy-4-methoxybenzaldehyde, a major component of the essential oil from Periploca sepium root bark, has shown significant antimicrobial activity against a panel of microorganisms.[6]

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values for 2-hydroxy-4-methoxybenzaldehyde against selected microbes, providing a benchmark for the potential activity of this compound derivatives.

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
Staphylococcus aureus80 - 150125 - 200[6]
Escherichia coli100 - 200150 - 250[6]
Candida albicans150 - 300200 - 300[6]

Table 1: Antimicrobial activity of 2-hydroxy-4-methoxybenzaldehyde.[6]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for its determination.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: Scavenging Free Radicals

The antioxidant capacity of phenolic compounds, including derivatives of benzaldehyde, is a well-documented phenomenon.[7] This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.

Influence of Hydroxyl Group Positioning

The antioxidant activity of dihydroxybenzaldehyde derivatives is significantly influenced by the relative positions of the hydroxyl groups on the benzene ring.[7] Studies have shown a clear relationship between the oxidation potential of these compounds and their ability to scavenge free radicals.[7] Electron-donating derivatives tend to exhibit higher antioxidant activity.[7] While a 2-(2-hydroxyethoxy) group is not a simple hydroxyl substituent, its electron-donating nature suggests that its derivatives could possess notable antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound (this compound derivative) are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

DPPH_Assay_Workflow cluster_workflow DPPH Radical Scavenging Assay Prep_DPPH Prepare DPPH Solution Mixing Mix DPPH Solution with Test Compound Prep_DPPH->Mixing Prep_Sample Prepare Test Compound (Derivative) Dilutions Prep_Sample->Mixing Incubation Incubate in Dark Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Scavenging Activity Measurement->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzaldehyde derivatives against various cancer cell lines have been reported, highlighting their potential as anticancer agents.[8][9]

Structure-Dependent Cytotoxicity

The cytotoxic profile of benzaldehyde derivatives is highly dependent on their chemical structure. For instance, the 2-benzyloxybenzaldehyde analog CCY-1a-E2 has demonstrated potent activity against HL-60 leukemia cells.[9] While direct data on this compound is sparse, studies on related structures suggest that the nature and position of substituents on the benzaldehyde ring are critical for cytotoxicity.[10][11] Interestingly, some studies have shown that while the parent aldehyde may exhibit moderate or no significant cytotoxicity, its derivatives can induce significant cell mortality.[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Conclusion and Future Directions

The available evidence strongly suggests that derivatives of this compound hold significant promise across a range of biological applications. The introduction of substituents to the parent molecule can profoundly influence its antifungal, antimicrobial, antioxidant, and cytotoxic properties. While this guide provides a comparative overview based on existing literature for structurally related compounds, further direct comparative studies on a series of this compound derivatives are warranted. Such research would provide a more definitive understanding of the structure-activity relationships and pave the way for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.

References

advantages of using 2-(2-Hydroxyethoxy)benzaldehyde in specific synthetic routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and novelty of a synthetic route. This guide provides an in-depth technical comparison of 2-(2-Hydroxyethoxy)benzaldehyde against its common alternative, salicylaldehyde, and other substituted benzaldehydes in key synthetic applications. By presenting available experimental data and elucidating the mechanistic advantages conferred by the 2-hydroxyethoxy moiety, this document serves as a practical resource for optimizing synthetic strategies and fostering innovation in molecular design.

Introduction: The Unique Structural Attributes of this compound

This compound is an aromatic aldehyde distinguished by the presence of a flexible hydroxyethoxy group at the ortho position. This structural feature imparts unique properties to the molecule, influencing its reactivity, solubility, and its utility as a precursor in the synthesis of a variety of complex molecules, including Schiff bases, fluorescent probes, and heterocyclic systems. While salicylaldehyde has long been a staple in organic synthesis, the introduction of the hydroxyethoxy chain in this compound offers distinct advantages that merit careful consideration.[1]

The primary alternative for comparison in this guide is salicylaldehyde, owing to its structural similarity and widespread use. Other relevant comparators include benzaldehyde and various substituted benzaldehydes, which help to contextualize the electronic and steric effects of the ortho-substituent on the reactivity of the aldehyde functional group.

Comparative Analysis in Key Synthetic Routes

Synthesis of Schiff Bases and their Metal Complexes

Schiff bases, formed through the condensation of an aldehyde with a primary amine, are versatile ligands in coordination chemistry and are prevalent in biologically active compounds.[2][3] The performance of this compound in Schiff base synthesis offers notable advantages over salicylaldehyde.

The terminal hydroxyl group of the hydroxyethoxy chain in this compound can participate in coordination with metal ions, leading to the formation of more stable and structurally diverse metal complexes.[4][5] This additional coordination site can influence the electronic properties and, consequently, the catalytic or biological activity of the resulting complex.[2]

Table 1: Comparison of Yields in Schiff Base Synthesis

AldehydeAmineSolventReaction ConditionsYield (%)Reference
This compoundo-phenylenediamine--75[6]
Salicylaldehydem-phenylenediamineEthanolReflux, 2-3 hrs75[7]
SalicylaldehydeVarious aromatic aminesWaterMicrowave irradiationExcellent[8]
Salicylaldehyde3-amino benzoic acid, aniline, ethylene diamineWaterStirred at RT, 10 minGood[9]

While the available data does not always allow for a direct, side-by-side comparison under identical conditions, we can infer certain trends. The synthesis of a benzimidazole from this compound proceeded with a good yield of 75%.[6] Similarly, salicylaldehyde can produce Schiff bases in high yields, particularly with the use of microwave irradiation or in aqueous media.[8][9] The key advantage of this compound lies not necessarily in higher yields of the initial Schiff base formation, but in the enhanced functionality of the resulting ligand for subsequent applications, such as the formation of multidentate metal complexes.

Experimental Protocol: Synthesis of 2-(o-hydroxyethoxy)phenyl benzimidazole

This protocol is adapted from the synthesis of this compound derivatives.[6]

  • Synthesis of this compound:

    • A mixture of salicylaldehyde, sodium hydroxide, and 2-chloroethanol in water is refluxed for 7 hours.

    • After cooling, the mixture is extracted with dichloromethane.

    • The organic layer is washed, dried, and evaporated to yield this compound as a light yellow oil (Yield: 75%).[6]

  • Synthesis of 2-(o-hydroxyethoxy)phenyl benzimidazole:

    • This compound is then reacted with o-phenylenediamine.

    • (Further reaction conditions would be specified in a detailed synthetic procedure).

Alternative Protocol: General Schiff Base Synthesis from Salicylaldehyde

This is a general procedure and yields will vary depending on the specific amine used.[7]

  • Mix a hot ethanolic solution of the amine (e.g., m-phenylenediamine, 0.01 mol in 50 ml ethanol) with a hot ethanolic solution of salicylaldehyde (0.02 mol in 50 ml ethanol).

  • Reflux the mixture with stirring for 2-3 hours.

  • Collect the resulting precipitate by filtration, recrystallize from ethanol, and dry.

Caption: Comparison of synthetic pathways for Schiff base metal complexes.

Development of Fluorescent Probes

Substituted benzaldehydes are crucial building blocks for fluorescent probes, which are instrumental in detecting and imaging biologically relevant species.[10] The design of these probes often relies on modulating the electronic properties of a fluorophore upon interaction with an analyte.

The hydroxyethoxy group in this compound can play a dual role in the design of fluorescent probes. Firstly, it can be a site for further functionalization, allowing for the attachment of other molecular components to tune the probe's solubility, selectivity, and photophysical properties. Secondly, the terminal hydroxyl group can act as a recognition site for specific analytes, leading to a "turn-on" or "turn-off" fluorescent response.

Table 2: Performance of Salicylaldehyde-based Fluorescent Probes

Probe Based OnAnalyteKey FindingReference
SalicylaldehydeZinc(II) ionsHigh selectivity with fluorescence enhancement.[11][12][13]
Salicylaldehyde Schiff BaseAl³⁺, Zn²⁺Dual sensing capability.[14]

The development of fluorescent probes is a highly active area of research, and the versatile scaffold of this compound presents numerous opportunities for the design of novel sensors with tailored properties.

Fluorescent_Probe_Design Start Starting Aldehyde HEB This compound -OH and -CHO groups Flexible hydroxyethoxy chain Start->HEB Sal Salicylaldehyde -OH and -CHO groups Start->Sal Probe_HEB Functionalized Fluorescent Probe Tunable properties Additional recognition site HEB->Probe_HEB Synthetic Modification Probe_Sal Standard Fluorescent Probe Established applications Sal->Probe_Sal Synthetic Modification Analyte Analyte (e.g., metal ion) Probe_HEB->Analyte Binding Probe_Sal->Analyte Binding Signal Fluorescent Signal Analyte->Signal

References

A Senior Application Scientist's Guide to Catalytic Strategies for the Synthesis of 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(2-hydroxyethoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and specialized polymers, hinges on the efficient O-alkylation of salicylaldehyde. The selection of an appropriate catalytic strategy is paramount to achieving high yields, minimizing reaction times, and adhering to the principles of green chemistry. This guide provides an in-depth comparison of prevalent catalytic methodologies, supported by experimental data from analogous systems, to inform rational catalyst selection and process optimization.

The Core Transformation: O-Alkylation of Salicylaldehyde

The fundamental reaction involves the nucleophilic attack of the salicylaldehyde phenoxide ion on an electrophilic two-carbon synthon, typically 2-chloroethanol or ethylene carbonate. The choice of catalyst and reaction conditions directly influences the deprotonation of the phenolic hydroxyl group and the subsequent etherification, dictating the overall efficiency of the process.

A Comparative Benchmarking Guide to the Synthesis of 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(2-Hydroxyethoxy)benzaldehyde

This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its unique combination of a reactive aldehyde group and a nucleophilic primary alcohol, linked to an aromatic core via a stable ether bond, makes it an ideal starting material for the synthesis of complex heterocyclic scaffolds, specialized polymers, and molecular probes. The efficiency and scalability of its synthesis are therefore critical parameters that directly impact research timelines and costs.

This guide provides an in-depth comparison of three prominent synthetic methodologies for preparing this compound from salicylaldehyde and a C2-synthon: the classical Williamson ether synthesis, a refined Phase-Transfer Catalysis (PTC) approach, and a modern Microwave-Assisted protocol. We will dissect the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to guide you in selecting the optimal strategy for your specific laboratory and research needs.

Methodology 1: The Classical Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, valued for its reliability and straightforward execution.[1][2] The reaction proceeds via an SN2 mechanism, where a phenoxide, generated by deprotonating the starting salicylaldehyde, acts as a nucleophile to attack an electrophilic alkyl halide.[1][2]

Mechanistic Rationale & Experimental Causality

The choice of base and solvent is paramount. A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is sufficient to deprotonate the acidic phenolic hydroxyl group of salicylaldehyde. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is crucial as it solvates the cation (K⁺ or Na⁺) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and promoting the desired SN2 pathway.[3] 2-Chloroethanol is a common and cost-effective electrophile for this transformation.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide + Base Base Base (e.g., K₂CO₃) Product This compound Phenoxide->Product + 2-Chloroethanol (SN2 Reaction) Chloroethanol 2-Chloroethanol

Experimental Protocol: Classical Method
  • Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (10 mL per gram of salicylaldehyde).[3]

  • Addition of Electrophile: Stir the suspension at room temperature for 15 minutes to ensure formation of the phenoxide. Add 2-chloroethanol (1.2 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the solid cake with a small amount of acetonitrile.

  • Extraction: Combine the filtrates and concentrate the solvent using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Methodology 2: Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is a powerful technique for accelerating reactions between reactants located in different, immiscible phases.[4][5] For this synthesis, it circumvents the need for expensive, anhydrous polar aprotic solvents by facilitating the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the reaction occurs.[6]

Mechanistic Rationale & Experimental Causality

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is the key. The lipophilic cation (TBA⁺) pairs with the phenoxide anion at the phase interface, forming a lipophilic ion pair. This ion pair is soluble in the organic phase (e.g., toluene), allowing it to react with the 2-chloroethanol. This method is often considered "greener" as it can reduce the reliance on volatile organic solvents and often proceeds under milder conditions.[4]

PTC_Cycle cluster_aqueous Aqueous Phase (or Solid) cluster_organic Organic Phase interface Aqueous Phase | Organic Phase phenoxide_source {Salicylaldehyde + NaOH (aq) | Generates Phenoxide Anion (ArO⁻)} ion_pair {Lipophilic Ion Pair | [Q⁺ArO⁻]} phenoxide_source->ion_pair Q⁺Br⁻ transfers ArO⁻ catalyst_return {Catalyst Cation (Q⁺) | Returns to Aqueous Phase} catalyst_return->phenoxide_source Catalyst Regenerates reaction {Reaction with 2-Chloroethanol | Forms Product + [Q⁺Cl⁻]} ion_pair->reaction Reacts reaction->catalyst_return Releases Product

Experimental Protocol: PTC Method
  • Reagent Setup: In a 250 mL round-bottom flask, combine salicylaldehyde (1.0 eq.), 2-chloroethanol (1.2 eq.), toluene (50 mL), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Addition of Base: While stirring vigorously, slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq.).

  • Reaction: Heat the biphasic mixture to 70-80°C and stir vigorously for 5-8 hours. The vigorous stirring is essential to maximize the interfacial area for the catalyst to work effectively. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and transfer to a separatory funnel. Separate the organic layer.

  • Extraction: Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography as described in the classical method.

Methodology 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants and solvents directly and efficiently.[7] This technique dramatically reduces reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.[8][9]

Mechanistic Rationale & Experimental Causality

The rapid heating is due to the interaction of the microwave radiation with polar molecules in the reaction mixture, causing them to align with the electric field, leading to rapid heating through dielectric loss. This localized, superheating effect can accelerate reaction rates far beyond what is achievable with conventional heating. For this synthesis, the reaction can often be performed "neat" (solvent-free) or with a minimal amount of a high-boiling polar solvent, which aligns well with green chemistry principles.[7]

Microwave_Workflow Start Combine Reactants (Salicylaldehyde, 2-Chloroethanol, Base) in Microwave Vial Seal Seal Vessel Start->Seal Microwave Irradiate in Microwave Reactor (e.g., 120°C, 15-30 min) Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Workup Standard Aqueous Workup & Extraction Cool->Workup Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Experimental Protocol: Microwave Method
  • Reagent Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine salicylaldehyde (1.0 eq.), 2-chloroethanol (1.2 eq.), and finely pulverized potassium carbonate (1.5 eq.).

  • Solvent (Optional): Add a minimal amount of DMF (1-2 mL) to facilitate stirring, or proceed solvent-free if possible.

  • Reaction: Seal the vessel and place it in the cavity of a microwave reactor. Irradiate the mixture at a constant temperature of 120-140°C for 15-30 minutes.

  • Workup: After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Extraction and Purification: Follow the workup, extraction, and purification steps outlined in the classical Williamson ether synthesis protocol.

Performance Benchmark: A Comparative Analysis

To provide a clear, objective comparison, the following table summarizes the key performance indicators for each synthetic method. The values presented are representative of typical experimental outcomes for these reaction types.

ParameterClassical Williamson SynthesisPhase-Transfer Catalysis (PTC)Microwave-Assisted Synthesis
Reaction Time 12 - 18 hours5 - 8 hours15 - 30 minutes
Typical Yield 70 - 80%80 - 90%85 - 95%
Solvent System Anhydrous Acetonitrile/DMFToluene / Water (Biphasic)Minimal DMF or Solvent-Free
Energy Input High (prolonged heating)ModerateLow (short duration)
Scalability GoodExcellentLimited by reactor size
Green Chemistry Moderate (anhydrous solvent)Good (reduced organic solvent)Excellent (speed, energy, low solvent)
Ideal Application Standard, reliable lab synthesisProcess development, scale-upHigh-throughput screening, rapid library synthesis

Conclusion and Recommendations

All three methodologies provide viable pathways to this compound. The choice of method should be dictated by the specific goals of the researcher.

  • The Classical Williamson Ether Synthesis remains a dependable and well-understood method suitable for any standard organic chemistry laboratory. Its primary drawback is the long reaction time.

  • The Phase-Transfer Catalysis method offers a significant improvement in reaction time and yield, avoids the need for expensive anhydrous solvents, and is exceptionally well-suited for scaling up to produce larger quantities of the material.

  • Microwave-Assisted Synthesis is the clear winner for speed and efficiency, making it the premier choice for applications in drug discovery and combinatorial chemistry where rapid analogue synthesis is a priority.

By understanding the distinct advantages and operational parameters of each approach, researchers can confidently select and execute the most appropriate synthesis for their work, optimizing for speed, yield, scale, or environmental impact.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 2-(2-Hydroxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the fast-paced world of pharmaceuticals and chemical synthesis, our focus is often on the creation of novel molecules. However, the lifecycle of a chemical does not end with its successful synthesis or application; its safe and compliant disposal is a critical, non-negotiable aspect of our work. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 2-(2-Hydroxyethoxy)benzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

Hazard Profile & Risk Assessment: Understanding the "Why"

Before we can address the "how" of disposal, we must first understand the "why." The intrinsic properties of this compound dictate the rigorous handling and disposal procedures required. A thorough risk assessment is the foundation of a safe laboratory environment.

This compound is not benign. It is classified as a combustible solid and presents multiple health and environmental hazards.[1][2][3] The causality behind our stringent disposal protocol is directly linked to mitigating the risks outlined in its Safety Data Sheet (SDS).

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeDescriptionImplication for Handling & Disposal
Acute Toxicity, OralH302Harmful if swallowed.[1]Prevents accidental ingestion through proper labeling and containment.
Skin IrritationH315Causes skin irritation.[1]Requires use of compatible gloves and a lab coat to prevent direct contact.
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3][4]Mandates the use of safety glasses or goggles.
Skin SensitizationH317May cause an allergic skin reaction.[2][3][4]Emphasizes the need to avoid all skin contact, as repeated exposure can lead to sensitization.
Respiratory IrritationH335May cause respiratory irritation.[1]Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.
Aquatic Hazard, ChronicH412Harmful to aquatic life with long lasting effects.[2][3]Crucially, this prohibits disposal down the drain or in regular waste streams. [5]

Understanding these hazards makes it clear that casual disposal is not an option. The long-term environmental toxicity, in particular, necessitates that this chemical be treated as controlled hazardous waste.

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Proper disposal begins before the first scoop of waste is transferred. Creating a safe handling environment is paramount.

Engineering Controls

All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure to any fine particulates of the solid compound.[6]

Personal Protective Equipment (PPE)

The appropriate PPE provides a necessary barrier between the researcher and the chemical.[2][6]

Table 2: Required Personal Protective Equipment

PPE CategoryRequired EquipmentRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against accidental splashes or dust getting into the eyes, preventing serious irritation.[2][6]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation and potential allergic sensitization.[2][6]
Skin/Body Protection A standard laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[2][6]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and logical. The core principle is waste segregation to prevent dangerous chemical reactions.[7][8]

Step 1: Waste Characterization and Segregation

  • Identify the Waste Stream: this compound is a non-halogenated, solid organic hazardous waste .

  • Segregate: This waste must be collected separately from all other waste streams.[9] DO NOT mix with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Acids or bases.[8]

    • Oxidizing agents.

    • Aqueous or liquid waste.

    • Sharps or broken glass.[7]

    • Rationale: Mixing incompatible waste streams can cause violent chemical reactions, release of toxic gases, or fire.[8]

Step 2: Containerization

  • Select an Appropriate Container: Use a container made of a compatible material, such as high-density polyethylene (HDPE). The original product container is an excellent choice if it is in good condition.[8] The container must have a secure, leak-proof screw-top cap.[8][9]

  • Label the Container: The container must be clearly and accurately labeled before any waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/sensitizer).[1][4]

    • The date accumulation started.

  • Rationale: Proper labeling prevents accidental mixing of incompatible wastes and ensures the final disposal technicians can handle the material safely.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Transfer the Waste: Carefully transfer the solid waste into the labeled container, avoiding the generation of dust.[10]

  • Storage Location: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][11] This area must be at or near the point of generation (i.e., within your laboratory) and under the control of the lab personnel.

  • Secondary Containment: The SAA should have secondary containment, such as a spill tray, to contain any potential leaks.[9][12]

  • Keep Closed: The waste container must remain securely closed at all times, except when you are actively adding waste.[8]

  • Rationale: SAAs are a regulatory requirement (under RCRA in the U.S.) designed to ensure safe, temporary storage of hazardous waste at the source, preventing spills and unauthorized access.[11][12]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the container is full or has been in storage for the maximum allowed time (typically up to one year, but check institutional policies), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[8][11]

  • Professional Disposal: The EHS department will coordinate with a licensed professional waste disposal service for the final treatment and disposal of the chemical.[13][14]

  • Prohibited Actions: Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the sewer.[12][15] This is a direct violation of environmental regulations due to its aquatic toxicity.[3]

DisposalWorkflow start Generated Waste: This compound characterize Step 1: Characterize Waste (Solid, Non-Halogenated Organic) start->characterize segregate Segregate from Incompatible Wastes (Acids, Bases, Solvents, etc.) characterize->segregate container Step 2: Containerize (Use Labeled, Compatible Container) segregate->container store Step 3: Store in SAA (At Point of Generation, Closed, in Secondary Containment) container->store check_full Is Container Full or Storage Time Limit Reached? store->check_full check_full->store No ehs_pickup Step 4: Arrange EHS Pickup check_full->ehs_pickup Yes end Compliant Final Disposal ehs_pickup->end

Caption: Disposal decision workflow for this compound.

Emergency Protocol: Spill Management

Accidents can happen, and a clear, rehearsed spill response is a hallmark of a safe lab.

Experimental Protocol for Spill Cleanup:

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.

  • Don PPE: Before approaching the spill, don the full PPE as described in Table 2.

  • Contain & Clean:

    • For this solid compound, gently sweep up the material to avoid creating dust.[10] Use tools like a plastic dustpan and brush that can be decontaminated or disposed of as hazardous waste.

    • DO NOT use a vacuum cleaner unless it is specifically designed for combustible dusts.

  • Collect Waste: Place all the swept-up material and any contaminated cleaning supplies (e.g., paper towels used for final wipe-down) into a designated hazardous waste container, labeling it as "Spill Debris containing this compound".[10][15]

  • Decontaminate: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.[6] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, you are not just following a set of rules; you are participating in a culture of safety and environmental stewardship. This builds trust in our processes and underscores our commitment to responsible science that extends beyond the bench.

References

Navigating the Safe Handling and Disposal of 2-(2-Hydroxyethoxy)benzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. Handling novel or specialized chemical reagents requires a deep understanding that extends beyond the synthetic route to encompass the entire lifecycle of the chemical, from procurement to disposal. This guide provides essential, immediate safety and logistical information for 2-(2-Hydroxyethoxy)benzaldehyde, grounding procedural guidance in the causality behind each safety recommendation. Our commitment is to empower you with the knowledge to work safely and efficiently, ensuring that robust science and rigorous safety go hand-in-hand.

Hazard Assessment and Initial Preparations

Understanding the specific hazards of this compound is the foundational step for all subsequent safety protocols. Based on available safety data, this compound presents several potential risks that must be actively managed.[1][2][3][4]

Key Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.[1][2][3][4]

  • Allergic Skin Reaction: May cause sensitization, leading to an allergic reaction upon subsequent exposures.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1]

  • Harmful if Swallowed: Ingestion can be harmful.[1]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[2][3][4]

This hazard profile necessitates a thoughtful approach to laboratory setup before the chemical is even brought to the bench.

Pre-Handling Checklist:

  • Verify Safety Data Sheet (SDS): Always have a current SDS for this compound readily accessible. This document is the primary source of detailed safety information.

  • Fume Hood Verification: Ensure the chemical fume hood to be used has a current and valid certification. All handling of the solid compound and its solutions should occur within a properly functioning fume hood to mitigate inhalation risks.[5]

  • Safety Equipment Location: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[2]

  • Spill Kit Availability: Have a chemical spill kit appropriate for solid and liquid organic compounds readily available.

Hazard Summary Table
Hazard ClassificationGHS StatementPrimary Route of ExposureConsequence
Skin Irritation (Category 2) H315: Causes skin irritation[1]DermalRedness, inflammation
Serious Eye Irritation (Category 2/2A) H319: Causes serious eye irritation[1][2][3]OcularPain, redness, potential damage to eye tissue
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction[2][3][4]DermalAllergic dermatitis upon repeated exposure
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation[1]InhalationCoughing, shortness of breath
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[1]IngestionGastrointestinal irritation, systemic effects
Hazardous to the Aquatic Environment, Long-Term (Category 3) H412: Harmful to aquatic life with long lasting effects[2][3][4]Environmental ReleaseLong-term damage to aquatic ecosystems

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of Personal Protective Equipment (PPE) is the most direct and critical control measure for preventing exposure. Given the irritant and sensitizing properties of this compound, a comprehensive PPE ensemble is mandatory.

Recommended PPE Protocol
Body PartEquipmentStandard/SpecificationRationale
Hands Nitrile or other compatible chemical-resistant gloves.[2]Tested according to EN 374 or equivalent.Prevents dermal contact, irritation, and potential skin sensitization. Thicker gloves are generally better, but dexterity is also a factor.
Eyes/Face Safety glasses with side shields or chemical splash goggles.[2] A face shield is required if there is a significant splash risk.[2]ANSI Z87.1 or equivalent.Protects against accidental splashes to the eyes, which can cause serious irritation.[1][2]
Body Laboratory coat with long sleeves and a closed front.[2]N/AProtects skin on the arms and body from contact with spills.
Respiratory Use within a certified chemical fume hood.[5] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.N/APrevents inhalation of dust or aerosols, mitigating respiratory irritation.[1]

Step-by-Step Operational Plan: From Bench to Waste Container

Adherence to a systematic workflow is crucial for minimizing risk during the handling and use of this compound.

Experimental Workflow
  • Preparation: Don all required PPE before entering the designated handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid chemical within a chemical fume hood or a ventilated balance enclosure to prevent the release of dust.

    • Use spatulas and other tools carefully to avoid generating airborne dust.

  • Dissolution:

    • When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Reaction and Use:

    • Perform all subsequent experimental steps within the chemical fume hood.

    • Keep containers closed when not in use.[2][5]

  • Post-Experiment Decontamination:

    • Thoroughly clean the work area, including the balance and any potentially contaminated surfaces, after use.

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the designated solid hazardous waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.[1][2]

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is essential.

Exposure and Spill Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[2][7] If skin irritation or a rash occurs, get medical advice.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[6]

  • Small Spill (Contained in Fume Hood):

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[9]

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

    • Place all cleanup materials into the hazardous waste container.

  • Large Spill (Outside Fume Hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Prevent entry into the affected area.

Spill Response Workflow

Spill_Response Spill Chemical Spill Occurs Assess Assess Situation (Size, Location) Spill->Assess SmallSpill Small & Contained (in Fume Hood) Assess->SmallSpill Is it manageable? LargeSpill Large or Uncontained Assess->LargeSpill No WearPPE Don Appropriate PPE SmallSpill->WearPPE Evacuate Evacuate Area Alert Others LargeSpill->Evacuate Absorb Absorb with Inert Material WearPPE->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Procedure Complete Decontaminate->End ContactEHS Contact EHS / Emergency Response Evacuate->ContactEHS Secure Secure Area Prevent Entry ContactEHS->Secure

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Ensuring a Safe End-of-Life

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[10] this compound and any materials contaminated with it must be treated as hazardous waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][11]

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Liquid Waste: Collect any unused solutions or reaction mixtures containing this compound in a dedicated, leak-proof, and chemically compatible waste container.[5][12] Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).[10][12]

    • Solid Waste: Dispose of contaminated PPE (gloves, etc.), absorbent materials from spills, and weighing papers in a separate, clearly labeled solid hazardous waste container or bag.[2]

  • Container Management:

    • Use only containers provided or approved by your institution's EHS department.[5]

    • The container must have a secure, tightly fitting lid and be kept closed except when actively adding waste.[5][7]

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[7]

    • The label must be filled out completely and accurately, including:

      • The words "Hazardous Waste".[7]

      • The full chemical name: "this compound" (avoid formulas or abbreviations).[2]

      • An accurate estimation of the concentration and the other components of the mixture.

      • The accumulation start date.

      • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The SAA should be in a secondary containment tray to prevent the spread of potential leaks.

  • Final Disposal:

    • Once the waste container is full (typically ~75-90% capacity to allow for expansion), or when the accumulation time limit is reached, contact your institution's EHS department to schedule a pickup.[4][13]

    • Disposal must be carried out by licensed hazardous waste disposal professionals.[11]

Empty Container Disposal
  • Thoroughly rinse empty containers of this compound three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect the first rinseate as hazardous waste.[12] Subsequent rinses may also need to be collected, depending on institutional policy.

  • After rinsing and air-drying, completely deface or remove the original label.[4]

  • Dispose of the clean, empty container as directed by your EHS department (e.g., in a designated container for broken glass or as non-hazardous solid waste).[4]

By integrating these safety and disposal protocols into your standard operating procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the environmental integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxyethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2-Hydroxyethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.